Lidocaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride) | |
| Record name | Lidocaine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045166 | |
| Record name | Lidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
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| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L | |
| Record name | SID855682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
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| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder | |
CAS No. |
137-58-6 | |
| Record name | Lidocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lidocaine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | lidocaine | |
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| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Lidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821 | |
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| Record name | LIDOCAINE | |
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| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C, 68.5 °C | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action of Lidocaine
Interactions with Voltage-Gated Ion Channels
The definitive action of lidocaine (B1675312) is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in electrically excitable cells like neurons. nih.govpatsnap.com However, its influence extends to other ion channels, modulating neuronal excitability through various pathways.
Sodium Channel Blockade: Detailed Molecular Events
This compound binds within the inner pore of voltage-gated sodium channels, physically obstructing the flow of sodium ions that constitutes the nerve impulse. nih.govnih.gov This interaction is not static; rather, it is highly dependent on the conformational state of the channel, a principle that underpins its clinical efficacy and use-dependence. nih.govnih.gov The molecular events detailing this blockade involve preferential binding to specific channel states and subsequent alterations to the channel's structure and function. nih.govrupress.org
The interaction between this compound and voltage-gated sodium channels is best described by the modulated receptor hypothesis, which posits that the drug's binding affinity is dependent on the channel's state. nih.gov this compound exhibits a significantly higher affinity for the open and, most notably, the inactivated states of the sodium channel compared to the resting state. patsnap.comahajournals.orgyoutube.com The inactivated state is populated following depolarization, and this compound's binding stabilizes the channel in this non-conducting conformation. patsnap.comahajournals.org This state-dependent preference is the molecular basis for "use-dependent block," where the degree of inhibition increases with the frequency of nerve stimulation, as more channels are driven into the open and inactivated states. rupress.orgnih.gov Studies have shown that removing the channel's natural fast inactivation mechanism significantly reduces this compound's blocking ability at therapeutic concentrations. nih.govahajournals.org The affinity for the slow-inactivated state is comparable to that of the fast-inactivated state, which can lead to a prolonged recovery from the block. nih.gov
This compound's binding induces significant conformational changes in the sodium channel protein, affecting its gating mechanism. rupress.org Gating currents, which are small electrical currents generated by the movement of the channel's voltage sensors, are altered in the presence of this compound. nih.govresearchgate.net Research demonstrates that this compound binding reduces the maximal gating charge (Qmax) by immobilizing a fraction of the channel's voltage sensors. nih.govahajournals.org
Specifically, this compound's binding within the pore is allosterically coupled to the voltage-sensing domains (VSDs), which are the S4 segments in each of the four domains of the channel. nih.gov The most significant effect is the stabilization of the DIII-VSD in an outward, activated conformation. nih.govresearchgate.net The movement of the DIV-VSD is also partially inhibited and its voltage dependence is altered. nih.gov This stabilization of the voltage sensors in a depolarized configuration contributes to holding the channel in a non-conducting, inactivated-like state. rupress.orgnih.gov Mutagenesis studies have identified a specific phenylalanine residue in the S6 segment of domain IV (Phe1759 in the NaV1.5 channel) as a critical component for coupling drug binding to these use-dependent gating changes. nih.govahajournals.org
The sodium channel selectivity filter, the narrowest part of the pore that selects for sodium ions, is located near the this compound binding site and plays a role in drug interaction. nih.govnih.gov While the primary binding site is thought to be just internal to the selectivity filter, the filter itself can influence drug access and binding affinity. nih.gov
Research using site-directed mutagenesis has shown that the selectivity filter residues can electrostatically interact with the charged amine group of the this compound molecule. Specifically, mutating the lysine (B10760008) residue at position 1237 in the domain III selectivity filter to a glutamate (B1630785) (K1237E) increases the binding affinity for this compound, suggesting a direct electrostatic interaction. nih.gov In the wild-type channel, the positively charged lysine likely creates an electrostatic repulsion that slightly reduces this compound's affinity. nih.gov Furthermore, the selectivity filter normally acts as a barrier, limiting both the access of externally applied, permanently charged this compound derivatives (like QX-314) to the binding site and the escape of the bound drug from the site. nih.gov
Table 1: Effects of this compound on Voltage-Gated Sodium Channel Properties
| Parameter | Effect of this compound | Molecular Details | References |
|---|---|---|---|
| Binding Affinity | Preferential binding to open and inactivated states | Higher affinity for channels in depolarized states; basis for use-dependence. | nih.govpatsnap.comahajournals.orgyoutube.com |
| Channel Gating | Stabilization of the inactivated state | Reduces maximal gating charge (Qmax); stabilizes VSDs of domains III and IV in an outward/depolarized conformation. | nih.govahajournals.orgresearchgate.net |
| Critical Residues | Interaction with specific amino acids | A phenylalanine in DIV-S6 (Phe1759) is crucial for use-dependent block. The selectivity filter residue K1237 electrostatically influences binding. | nih.govahajournals.orgnih.gov |
| Ion Flow | Blockade of the channel pore | Physically obstructs Na+ ion permeation. | nih.gov |
Modulation of Other Ion Channels and Receptors
Beyond its primary action on sodium channels, this compound also interacts with other ion channels, particularly members of the Transient Receptor Potential (TRP) family. nih.govmdpi.com These interactions are not typically associated with its anesthetic effect but may contribute to other clinical or sub-clinical phenomena.
This compound has been shown to directly activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.govmdpi.comjst.go.jp Both of these channels are non-selective cation channels predominantly expressed in nociceptive sensory neurons. nih.gov
Studies on dorsal root ganglion (DRG) neurons demonstrate that clinically relevant concentrations of this compound can evoke an influx of calcium ([Ca2+]i) through the activation of both TRPV1 and TRPA1. nih.govplos.org This activation can also lead to the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory nerve endings. nih.gov The effect is concentration-dependent, and experiments using TRP channel antagonists or neurons from knockout mice confirm the involvement of these specific channels. nih.govjst.go.jpnih.gov For instance, the this compound-induced increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in spinal neurons was inhibited by the non-selective TRP channel antagonist ruthenium red, but not by a TRPV1 antagonist, pointing towards a significant role for TRPA1 in this specific action. jst.go.jpnih.gov Conversely, other studies have shown that this compound can also inhibit TRPV1 currents activated by capsaicin, indicating a complex and context-dependent interaction. researchgate.net
Table 2: Interaction of this compound with TRP Channels
| Channel | Effect of this compound | Experimental Observation | References |
|---|---|---|---|
| TRPV1 | Activation / Inhibition | Activates at certain concentrations, causing Ca2+ influx and CGRP release. Can also inhibit capsaicin-evoked currents. | nih.govmdpi.complos.orgresearchgate.net |
| TRPA1 | Activation | Activates at concentrations >2 mM, leading to Ca2+ influx, CGRP release, and increased spontaneous glutamate release in the spinal cord. | nih.govmdpi.comjst.go.jpnih.gov |
Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
This compound exerts a potent inhibitory effect on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels, which are crucial for rhythmic activity in cardiac and neuronal cells. nih.govmagtech.com.cn Studies have demonstrated that this compound at clinically relevant concentrations can nonselectively inhibit various HCN channel isoforms, including HCN1, HCN2, and HCN4. nih.govinspire2live.org This inhibition manifests as a decrease in both the tonic and maximal current, with observed reductions of approximately 30–50% at a concentration of 100 μM. nih.gov
The mechanism of inhibition involves multiple actions. This compound slows the activation kinetics of all tested HCN subunits. nih.gov Furthermore, for channels containing the HCN1 subunit (homomeric HCN1 and heteromeric HCN1-HCN2), this compound induces a significant hyperpolarizing shift in the voltage-dependence of activation, on the order of -10 to -14 mV. nih.gov This shift makes the channels less likely to open at normal physiological voltages. The half-maximal inhibitory concentrations (IC50) for the reduction in current amplitude are estimated to be between 50 to 70 μM for HCN1 and HCN2 channels. nih.gov By altering the membrane properties of neurons through this inhibition, this compound can cause hyperpolarization and an increase in the input resistance of neurons, such as those in the dorsal root ganglia. inspire2live.orgscispace.com These actions on HCN channels are believed to contribute to the central nervous system depressant and antiarrhythmic effects of this compound. nih.gov
| Channel Subunit | Effect of this compound (100 μM) | IC50 (Current Inhibition) | Reference |
| HCN1 | ~50-70 μM | nih.gov | |
| HCN2 | ~30-50% current inhibition, slowed activation | ~50-70 μM | nih.gov |
| HCN1-HCN2 | ~50-70 μM | nih.gov | |
| HCN4 | ~30% current inhibition, slowed activation, minimal shift in V½ | Not specified | nih.gov |
N-methyl-D-aspartate (NMDA) Receptors
This compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and nociceptive signaling. inspire2live.orgpatsnap.com This inhibition is reversible and concentration-dependent. patsnap.combohrium.com However, compared to other local anesthetics like procaine (B135) and tetracaine, this compound is a less potent inhibitor of NMDA receptors, showing minimal inhibition at concentrations of 1 mM or less in some studies. bohrium.com
Research on recombinant NMDA receptors (ε1/ζ1 and ε2/ζ1 subunits) expressed in Xenopus oocytes determined the half-maximal inhibitory concentration (IC50) of this compound to be 1174.1 μM for the ε1/ζ1 receptor and 1821.3 μM for the ε2/ζ1 receptor. patsnap.com The mechanism of inhibition by this compound is considered non-competitive, meaning it does not directly compete with the binding of the agonist's glutamate and glycine (B1666218). patsnap.combohrium.com This suggests that this compound's action on NMDA receptors could contribute to its analgesic properties by modulating nociceptive processes in the spinal cord and peripheral nervous system. inspire2live.orgpatsnap.com
Nicotinic and Acetylcholine (B1216132) Receptors
This compound demonstrates multiple inhibitory actions on nicotinic acetylcholine receptors (nAChRs). droracle.aimaastrichtuniversity.nlnih.gov The blockade is reversible and concentration-dependent. droracle.ai The mechanism is complex and appears to be dose-dependent. oup.com At lower concentrations (below its IC50), this compound acts primarily as an open-channel blocker, binding to a site within the channel pore when it is in the open state. droracle.ai This interaction is voltage-dependent, being more effective at negative potentials. droracle.ai
At higher concentrations, this compound's inhibitory mechanism expands. It can block the receptor in its resting (closed) state, which is indicated by an enhanced current inhibition when this compound is pre-applied before the agonist, acetylcholine. droracle.ainih.gov Furthermore, this compound can increase the rate of current decay, suggesting it enhances receptor desensitization. droracle.ai Studies using Torpedo nicotinic receptors have shown that this compound appears to have several independent binding sites, as its inhibitory effect is additive with other quaternary ammonium (B1175870) channel blockers. droracle.ai This multifaceted inhibition of nAChRs contributes to its effects on the central nervous system. maastrichtuniversity.nl
Presynaptic Calcium Channels
This compound has been identified to inhibit presynaptic calcium channels, an action that can regulate neurotransmitter release. nih.govmaastrichtuniversity.nl This effect is part of its broader impact on various ion channels beyond the primary target of voltage-gated sodium channels. oup.comnih.gov The inhibition of high-voltage-activated Ca2+ currents by this compound has been documented, although its potency is considered lower than that of other local anesthetics such as dibucaine, tetracaine, and bupivacaine (B1668057). nih.gov The action on these channels is important in synaptic transmission, where calcium influx is a critical step for the release of neurotransmitters from presynaptic terminals. inspire2live.orgnih.gov By blocking these channels in locations like the dorsal root ganglion, this compound can modulate nociceptive signaling. nih.govoup.com
Muscarinic Cholinergic Receptors
This compound inhibits muscarinic cholinergic receptors, specifically the m1 and m3 subtypes, which are G-protein-coupled receptors (GPCRs). maastrichtuniversity.nlnih.govnih.gov This inhibition occurs at clinically relevant concentrations and through a non-competitive mechanism. nih.govnih.gov For the m1 receptor, this compound is a particularly potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 18 nM. nih.gov The inhibition of the m3 receptor is less sensitive, with an IC50 of 370 nM. nih.gov
Research suggests a complex interaction with at least two sites of action. A major site of action for charged local anesthetics appears to be on an extracellular domain of the m1 receptor, distinct from the acetylcholine-binding pocket. nih.gov The m3 receptor seems to lack this high-affinity extracellular site. nih.gov An additional, less potent inhibitory effect is proposed to occur at an intracellular site, likely on the common G-protein pathway, specifically involving the Gαq protein subunit. patsnap.comnih.gov this compound's ability to inhibit these receptors contributes to its diverse effects on the central nervous system. maastrichtuniversity.nl
| Receptor Subtype | This compound IC50 | Mechanism of Inhibition | Reference |
| m1 Muscarinic | 18 nM | Non-competitive; likely extracellular and intracellular sites | nih.gov |
| m3 Muscarinic | 370 nM | Non-competitive; primarily intracellular site on G-protein pathway | nih.gov |
Purinergic Receptors
This compound has been found to preferentially inhibit the function of the P2X7 purinergic receptor, an ATP-gated ion channel involved in pain and inflammation. oup.comnih.gov The inhibition of the P2X7 receptor by this compound is non-competitive and use-dependent. nih.gov In studies using Xenopus oocytes expressing the P2X7 receptor, this compound was shown to suppress ATP-induced currents in a concentration-dependent manner, with a maximum inhibition concentration reported at 282 ± 45 μmol/L. oup.com
The proposed mechanism involves this compound acting on sites within the ion channel pore from both the extracellular and intracellular sides. nih.gov This inhibitory action on P2X7 receptors is thought to contribute to the analgesic effects of this compound, particularly when administered locally. nih.gov
Cellular and Subcellular Effects beyond Ion Channel Modulation
Beyond its direct interactions with ion channels and membrane receptors, this compound exerts a range of effects on cellular and subcellular processes. These actions contribute to its broader pharmacological profile, including its anti-inflammatory properties. nih.gov
This compound has been shown to modulate multiple inflammatory pathways. nih.gov It can inhibit the priming and activation of neutrophils, reduce the release of pro-inflammatory cytokines like TNF-α and various interleukins, and interfere with processes such as phagocytosis and migration. nih.gov This anti-inflammatory effect is believed to occur at concentrations lower than those required for sodium channel blockade and may involve the inhibition of G-protein-coupled receptors (GPCRs) that mediate inflammatory signals and the attenuation of the NF-kβ signaling pathway. nih.gov
At the subcellular level, this compound has a significant impact on mitochondria. Studies have demonstrated that this compound can induce mitochondrial injury. nih.gov A primary manifestation of this is the rapid loss of mitochondrial membrane potential. nih.gov This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, a key event in the intrinsic pathway of apoptosis. nih.gov Consequently, this compound can trigger the activation of caspases and induce apoptosis, or programmed cell death, in various cell types, including neurons and neutrophils. nih.gov Furthermore, this compound has been observed to inhibit ATP synthesis in neutrophils and impair the activity of mitochondrial respiratory complexes in cancer cells. inspire2live.org
Influence on Action Potential Propagation and Excitability
The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. nih.govpatsnap.com These channels are fundamental to the initiation and propagation of action potentials, the electrical signals that facilitate communication between neurons. patsnap.comquizlet.com When a neuron is stimulated, these channels open, allowing an influx of sodium ions (Na+) that depolarizes the cell membrane. patsnap.compatsnap.com This depolarization is the critical first step in the transmission of a nerve impulse. patsnap.com
This compound functions by binding to the intracellular portion of the VGSCs. patsnap.com This binding stabilizes the channel in its inactivated state, which occurs after depolarization and before the channel returns to its resting state. patsnap.com By holding the channel in this inactivated conformation, this compound prevents the necessary return to the active state, thereby inhibiting further depolarization. patsnap.com This action effectively increases the threshold for electrical excitability, meaning a stronger stimulus is required to generate an action potential. patsnap.com The result is a halt in the propagation of the nerve impulse, preventing pain signals from reaching the central nervous system. patsnap.combrainstuff.org
Research on isolated superior cervical ganglia of rats demonstrated that the application of this compound leads to significant, reversible changes in the electrophysiological properties of the nerve cell soma. nih.gov Key findings from this research are summarized in the table below.
| Electrophysiological Property | Effect of this compound Application | Significance |
| Firing Threshold | Increased | p < 0.01 |
| Action Potential Duration | Increased | p < 0.01 |
| Intracellular Current Threshold | Increased | p < 0.01 |
| Action Potential Amplitude | Decreased | p < 0.01 |
| Membrane Resistance | Decreased by 20% | p < 0.01 |
| Resting Membrane Potential | No Significant Change | - |
| Data derived from studies on isolated rat superior cervical ganglia. nih.gov |
This compound's blockade is use-dependent, meaning its efficacy is enhanced with more frequent nerve impulses. patsnap.com This characteristic is particularly relevant in tissues that are firing repetitively, such as in certain pain states or cardiac arrhythmias. patsnap.comyoutube.com In ischemic cardiac tissue, for instance, the resting membrane potential is higher, which promotes the inactivated state of sodium channels that this compound preferentially binds to. youtube.com This selective binding to overactive or damaged tissue contributes to its therapeutic effects. youtube.com
Effects on Neuronal Hyperexcitability
Neuronal hyperexcitability is a state of excessive neuronal firing that underlies conditions like neuropathic pain and seizures. researchgate.netdovepress.com this compound effectively suppresses this hyperexcitability primarily by silencing the ectopic discharges—spontaneous, aberrant action potentials—that originate from damaged or sensitized neurons. nih.govamsterdamumc.nlresearchgate.net
The mechanism for this suppression is directly linked to its use-dependent blockade of voltage-gated sodium channels. patsnap.com In states of hyperexcitability, neurons fire at high frequencies. This rapid firing increases the proportion of sodium channels in the open and inactivated states, which are the states this compound has a higher affinity for. youtube.comdroracle.ai As a result, this compound more effectively blocks the channels in these overactive neurons compared to those firing at a normal physiological rate. patsnap.com This selective inhibition helps to normalize the firing pattern without completely blocking nerve conduction in healthy neurons. youtube.com
Research has also shown that this compound can produce hyperexcitability in certain contexts before leading to inhibition. In studies on the hippocampal dentate gyrus of rats, this compound was found to initially decrease the threshold for action potential generation, leading to a state of hyperexcitability in the neurons. nih.gov This initial excitation may then lead to a failure of inhibitory systems, which could explain seizure-like activity seen with high doses. nih.gov In studies using a reconstructed respiratory pattern generator from snail neurons, this compound was observed to increase the number of action potentials and depolarize the resting membrane potential in both presynaptic and postsynaptic neurons, indicating a general neuronal excitation at certain concentrations. nih.gov This complex, dose-dependent effect highlights that this compound's impact on neuronal excitability is not purely inhibitory.
Pharmacological Investigations of Lidocaine
Pharmacokinetics of Lidocaine (B1675312) at the Molecular Level
The journey of this compound through the body is a multi-stage process involving absorption, distribution, metabolism, and excretion. Each of these phases is influenced by a variety of physiological and chemical factors.
The absorption of this compound into the systemic circulation is a critical determinant of its onset and duration of action. Several factors at the molecular level influence this process. This compound, a lipophilic molecule, is readily absorbed across mucous membranes and damaged skin, but poorly through intact skin. drugbank.com Its high solubility in lipids facilitates its passage through cell membranes. liposuction101.com The rate of absorption is also dependent on the vascularity of the administration site. drugbank.comnih.gov For instance, the highest systemic blood levels are achieved following intercostal nerve blocks, an area with a rich blood supply. drugbank.comfda.gov
The presence of vasoconstrictors, such as epinephrine, significantly impacts this compound's absorption. medscape.com Epinephrine induces local vasoconstriction, which reduces blood flow at the site of administration. medscape.comresearchgate.net This delayed absorption serves two purposes: it prolongs the anesthetic effect at the target site and decreases the peak plasma concentration of this compound, thereby reducing the risk of systemic toxicity. medscape.comwjgnet.com
The pH of the tissue environment and the pKa of this compound also play a crucial role. derangedphysiology.com A higher pH in the surrounding tissue increases the proportion of the un-ionized, lipid-soluble form of this compound, which can more readily diffuse across nerve membranes to reach its site of action. liposuction101.comderangedphysiology.com
Table 1: Factors Influencing this compound Absorption
| Factor | Influence on Absorption | Scientific Rationale |
|---|---|---|
| Lipid Solubility | Higher lipid solubility enhances absorption across cell membranes. liposuction101.comderangedphysiology.com | The lipophilic nature of this compound allows it to readily pass through the lipid bilayer of cell membranes. liposuction101.com |
| Vasoconstrictors (e.g., Epinephrine) | Decreases the rate of systemic absorption. medscape.comresearchgate.net | Induces local vasoconstriction, reducing blood flow at the administration site and thereby slowing the drug's entry into the bloodstream. medscape.com |
| Site of Administration | Highly vascularized areas lead to faster absorption. drugbank.comnih.gov | Increased blood flow in tissues like the intercostal space leads to more rapid uptake of the drug into the systemic circulation. drugbank.comfda.gov |
| Tissue pH | Higher tissue pH promotes more rapid onset of action. liposuction101.comderangedphysiology.com | A greater proportion of this compound exists in its un-ionized, lipid-soluble form at higher pH, facilitating diffusion across nerve membranes. liposuction101.com |
Once absorbed into the bloodstream, this compound is distributed throughout the body. Its distribution is influenced by its binding to plasma proteins and its affinity for various tissues. This compound exhibits a volume of distribution of approximately 0.7 to 1.5 L/kg. nih.gov
This compound is moderately bound to plasma proteins, with the binding fraction being dependent on the drug's concentration. fda.gov At therapeutic concentrations of 1 to 4 µg of free base per mL, approximately 60% to 80% of this compound is bound to plasma proteins. drugbank.comfda.govwjgnet.com The primary binding protein for this compound is alpha-1-acid glycoprotein (B1211001) (AAG). drugbank.comnih.govjove.com The concentration of AAG can be altered in various physiological and pathological states, such as myocardial infarction, which can in turn affect the free fraction of this compound in the plasma. nih.govnih.govacpjournals.org Albumin also contributes to the plasma protein binding of this compound. nih.gov Due to its lipophilic nature, this compound is distributed to highly perfused organs such as the brain, heart, and kidneys, as well as to skeletal muscle and adipose tissue. drugbank.comliposuction101.com this compound also crosses the blood-brain and placental barriers, likely through passive diffusion. drugbank.comfda.gov
Table 2: this compound Distribution and Protein Binding Characteristics
| Parameter | Value/Description | Significance |
|---|---|---|
| Volume of Distribution | 0.7 to 1.5 L/kg. nih.gov | Indicates the extent of drug distribution into the tissues relative to the plasma. |
| Plasma Protein Binding | 60% to 80% at therapeutic concentrations. drugbank.comfda.govwjgnet.com | The unbound (free) fraction of the drug is pharmacologically active. |
| Primary Binding Protein | Alpha-1-acid glycoprotein (AAG). drugbank.comnih.govjove.com | Changes in AAG levels can alter the free drug concentration and pharmacological effect. nih.govnih.govacpjournals.org |
| Other Binding Proteins | Albumin. nih.gov | Contributes to the overall binding of this compound in the plasma. |
This compound is extensively and rapidly metabolized in the liver, with approximately 90% of an administered dose being converted into various metabolites. drugbank.comfda.gov The primary metabolic pathway is oxidative N-dealkylation, a process predominantly mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4. nih.govclinpgx.orgnih.govliposuction101.com
The initial step in this pathway is the de-ethylation of this compound to form the active metabolite monoethylglycinexylidide (B1676722) (MEGX). drugbank.comfda.govclinpgx.org MEGX possesses pharmacological and toxicological properties similar to, but less potent than, this compound. fda.govclinpgx.org MEGX is further metabolized, also via N-dealkylation, to another active metabolite, glycinexylidide (B194664) (GX). drugbank.comfda.govclinpgx.org Other metabolic reactions include ring hydroxylation and cleavage of the amide linkage. drugbank.comfda.gov The primary metabolite found in the urine is a conjugate of 4-hydroxy-2,6-dimethylaniline. drugbank.comfda.gov The formation of 3-hydroxythis compound (B23898) is a minor metabolic pathway, primarily catalyzed by CYP1A2. nih.govcore.ac.uk
The activity of CYP1A2 and CYP3A4 can be influenced by various factors, including co-administered drugs that can either inhibit or induce these enzymes, potentially leading to altered this compound metabolism and an increased risk of toxicity. liposuction101.comcore.ac.uk For instance, at lower, therapeutically relevant concentrations, CYP1A2 appears to be the major enzyme responsible for this compound N-deethylation, while the role of CYP3A4 becomes more significant at higher concentrations. nih.govresearchgate.net
The elimination of this compound and its metabolites occurs primarily through the kidneys. drugbank.comfda.gov Approximately 90% of the administered this compound is excreted in the urine as various metabolites, while less than 10% is excreted as the unchanged drug. drugbank.comfda.gov The elimination half-life of this compound is typically between 1.5 and 2 hours. fda.govnih.gov
The renal clearance of this compound is inversely related to its plasma protein binding and is also influenced by urinary pH. drugbank.com Conditions that affect liver function, such as hepatic disease or reduced hepatic blood flow, can significantly prolong the half-life of this compound by impairing its metabolism. fda.govwikipedia.org While renal dysfunction does not significantly affect the kinetics of the parent drug, it can lead to the accumulation of its metabolites. fda.gov
To better understand and predict the behavior of this compound in the body, various pharmacokinetic modeling approaches have been developed. These models are essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.
Two-Compartment Models: The pharmacokinetics of this compound are often best described by a two-compartment model. nih.goveaspublisher.comnih.gov This model conceptualizes the body as a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues like muscle and fat). easpublisher.com Following administration, there is a rapid distribution phase (alpha phase) as the drug moves from the central to the peripheral compartment, followed by a slower elimination phase (beta phase) as the drug is cleared from the body. drugbank.comeaspublisher.com Two-compartment models have been successfully used to describe this compound concentrations in various clinical settings, such as during and after cardiac surgery. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and mechanistic, incorporating anatomical, physiological, and biochemical data to simulate the absorption, distribution, metabolism, and excretion of drugs. magtechjournal.comresearchgate.netwikipedia.org For this compound, PBPK models have been developed to represent multiple organs and tissues, with blood flow connecting them. magtechjournal.comresearchgate.netnih.gov These models can predict this compound concentrations in specific tissues, such as the heart and brain, and can be used to simulate the effects of various physiological and pathological conditions (e.g., cardiac arrest, liver cirrhosis) on this compound pharmacokinetics. magtechjournal.comnih.govnih.gov PBPK modeling is a valuable tool for predicting drug behavior in different patient populations and for optimizing dosing strategies in specific clinical scenarios. nih.govnih.gov
Pharmacodynamics of this compound: Systemic and Cellular Research
This compound's primary pharmacodynamic effect is the reversible blockade of nerve impulse conduction. wjgnet.comnih.gov At the cellular level, the principal mechanism of action is the blockade of voltage-gated sodium channels on the internal surface of the nerve cell membrane. nih.govpatsnap.comdroracle.ai
The uncharged, lipophilic form of this compound diffuses across the neural membrane into the axoplasm. nih.govderangedphysiology.com Once inside the cell, it becomes ionized and binds to the sodium channels, stabilizing them in an inactivated state. patsnap.compatsnap.com This action prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential. patsnap.comdroracle.ai By blocking the action potential, this compound prevents the transmission of pain signals from the periphery to the brain. droracle.ai this compound has a preference for binding to sodium channels in their open or inactivated states, a property known as use-dependent blockade, which makes it more effective on rapidly firing neurons. patsnap.com
In addition to its effects on peripheral nerves, systemically administered this compound has significant effects on the cardiovascular and central nervous systems. drugbank.com In the heart, this compound acts as a class Ib antiarrhythmic agent by blocking sodium channels in cardiac myocytes. wikipedia.orgpatsnap.com This action slows the rate of depolarization and can suppress arrhythmias. wikipedia.org At higher concentrations, this compound can have depressant effects on the cardiovascular system, leading to decreases in cardiac output and blood pressure. nih.gov In the central nervous system, this compound can cross the blood-brain barrier and may cause a range of effects from stimulation to depression. drugbank.comwikipedia.org
Neurophysiological Effects
This compound's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses. droracle.ainih.gov By inhibiting the influx of sodium ions across the neuronal membrane, this compound stabilizes the membrane and prevents the depolarization necessary for an action potential to occur. droracle.aimdpi.com This action effectively stops pain signals from being transmitted to the brain. droracle.ai
This compound significantly alters neural conduction by depressing the amplitude and prolonging the duration of compound action potentials (CAPs). nih.gov Studies on isolated rat sciatic nerves have demonstrated that this compound application causes a notable shift in the conduction velocity distribution (CVD) towards slower conducting fiber groups. nih.govspringermedizin.deresearchgate.net This effect is particularly pronounced in fast-conducting nerve fibers, where this compound can cause an almost complete blockage of signal propagation. nih.govspringermedizin.deresearchgate.net
Research indicates a differential sensitivity of nerve fibers to this compound. For instance, 2% this compound has been shown to completely abolish the CAP amplitude of C axons while depressing the CAP amplitude of A axons to approximately 20% of their baseline level. nih.gov This suggests that C axons, which are unmyelinated and have a smaller diameter, are more sensitive to this compound blockade than the larger, myelinated A axons. nih.gov However, some studies also suggest the existence of a population of sensory A axons that are resistant to both 2% and 4% this compound. nih.gov A novel tri-iodinated this compound derivative has also been shown to effectively block nerve conduction, preventing action potential propagation along motor fibers without causing acute neurotoxicity. mdpi.com
| Nerve Fiber Type | Effect of this compound | Key Findings | Source |
|---|---|---|---|
| Fast-Conducting Fibers | Significant reduction in conduction velocity; near-complete blockage at higher concentrations. | This compound shifts the conduction velocity distribution to slower groups. | nih.govspringermedizin.deresearchgate.net |
| A Axons (Sensory) | Depressed compound action potential amplitude (to ~20% of control). | Larger, myelinated fibers that are less sensitive than C axons. A sub-population may be resistant. | nih.gov |
| C Axons (Sensory) | Completely abolished compound action potential amplitude. | Smaller, unmyelinated fibers showing high sensitivity to this compound block. | nih.gov |
This compound modulates nerve excitability primarily by affecting voltage-gated sodium channels, with differential effects on various channel subtypes such as Nav1.7 and Nav1.8, which are critical for pain signaling. nih.gov It produces a use-dependent or 'frequency-dependent' block, where the inhibitory effect is enhanced with repeated stimulation. nih.gov This occurs because the channels progressively accumulate in a drug-modified inactivated state. nih.gov
This compound's impact on nerve excitability can be observed through changes in gating properties. For Nav1.7 channels, this compound causes a significant hyperpolarizing shift in the steady-state inactivation curve, which reduces the number of available channels even at low-frequency stimulation. nih.gov In contrast, for Nav1.8 channels, it produces a smaller shift in inactivation but a significant shift in the steady-state activation curve toward more depolarized potentials. nih.gov Studies have also shown that increasing the concentration of this compound can significantly increase the excitation threshold for sensory A axons, further demonstrating its effect on nerve excitability. nih.gov
The antinociceptive (pain-relieving) properties of this compound are multifactorial, extending beyond its primary action on sodium channels. nih.govnih.govresearchgate.net While the blockade of voltage-gated sodium channels is central, systemic this compound also interacts with several other neurotransmitter systems. nih.gov
Research suggests that this compound modulates the NMDA receptor and may have a glycine-like action on both inhibitory strychnine-sensitive receptors and strychnine-insensitive glycine (B1666218) receptors. nih.gov In models of neuropathic pain, the antinociceptive effect of this compound was reduced by antagonists of the glycine site on the NMDA receptor and by strychnine. nih.gov
Furthermore, this compound interferes with GABAergic signaling by inhibiting GABA release and uptake, which can contribute to its antinociceptive effects. mdpi.com It also interacts with the serotonergic system; intrathecal serotonin (B10506) receptor antagonists have been shown to suppress the pain-relieving effect of this compound in animal models, suggesting an involvement of descending pain-inhibitory pathways. mdpi.com
Cardiac Electrophysiological Effects
In cardiac tissue, this compound is classified as a Class Ib antiarrhythmic agent. nih.govthoracickey.com Its effects are primarily mediated by blocking sodium channels in cardiac cells, which alters the electrophysiological properties of the heart, particularly in the His-Purkinje system and ventricular muscle. ahajournals.org
The His-Purkinje system is responsible for the rapid conduction of electrical impulses to the ventricular myocardium. youtube.comyoutube.com this compound has a significant impact on this system. It accelerates the repolarization of Purkinje fibers. ahajournals.org At lower, therapeutic concentrations, this compound has little effect on the maximum rate of rise of the action potential (Vmax) in Purkinje fibers. nih.govnih.gov However, at high (toxic) concentrations, it causes a decrease in Vmax and membrane responsiveness, which can impair conduction. nih.govnih.gov this compound also slows the rate of inherent diastolic depolarization in Purkinje fibers, decreasing the discharge rate of spontaneously beating preparations. ahajournals.org
This compound shortens the action potential duration (APD) and the effective refractory period (ERP) in both ventricular muscle and Purkinje fibers. thoracickey.comnih.govnih.gov Studies in canine hearts have shown that concentrations of 1 x 10⁻⁵ mole/liter produce the maximal shortening of both APD and ERP. nih.govnih.gov This shortening of the action potential is a hallmark of Class Ib antiarrhythmic drugs. thoracickey.com
This compound also alters the relationship between the ERP and APD, making the ERP relatively long compared to the APD, an effect that is more pronounced in ventricular muscle than in Purkinje fibers. nih.govnih.gov In patients with coronary artery disease, this compound was found to shorten the duration of the monophasic action potential. nih.gov It also inhibited the more rapid conduction of midrange premature beats, an effect attributed to its influence on the rate-dependent recovery from inactivation. nih.gov
| Parameter | Effect in Purkinje Fibers | Effect in Ventricular Muscle | Source |
|---|---|---|---|
| Action Potential Duration (APD) | Shortened | Shortened | nih.govnih.gov |
| Effective Refractory Period (ERP) | Shortened (at low conc.), Lengthened (at high conc.) | Shortened (at low conc.), Lengthened (at high conc.) | ahajournals.orgnih.govnih.gov |
| Vmax (Max rate of phase 0 depolarization) | Slight increase or no change (low conc.), Decreased (high conc.) | Slight increase or no change (low conc.), Unchanged (high conc.) | ahajournals.orgnih.govnih.gov |
| Phase 4 Depolarization | Attenuated or abolished | Not applicable | ahajournals.orgnih.govnih.gov |
Impact on Ventricular Fibrillatory Threshold
This compound has been shown to increase the ventricular fibrillatory threshold, which is the minimum electrical current required to induce ventricular fibrillation. ahajournals.org This effect is crucial in its role as an antiarrhythmic agent, as it reduces the heart's susceptibility to developing this life-threatening arrhythmia. nih.gov Studies in animal models have quantified this effect. In anesthetized dogs, this compound at therapeutic blood levels (1.2-5.5 µg/ml) not only increased the fibrillation threshold during a normal paced rhythm but also counteracted the decrease in this threshold caused by acute myocardial ischemia and premature ventricular contractions. ahajournals.org
Further research in a porcine model of bupivacaine-induced cardiotoxicity demonstrated that a combination of this compound and bupivacaine (B1668057) increased the threshold for ventricular fibrillation induced by bupivacaine without causing further depression of myocardial contractility. nih.gov The mechanism behind this protective effect involves the modulation of cardiac ion channels. This compound slows conduction velocity without prolonging refractoriness. ahajournals.org This action is particularly effective in ischemic tissue, where it can interrupt re-entrant mechanisms that often lead to ventricular tachyarrhythmias. nih.gov By increasing the ventricular fibrillatory threshold, this compound helps to stabilize the cardiac electrical environment. nih.gov
The effect of this compound on the defibrillation threshold (DFT), the energy required to terminate fibrillation, can be influenced by the type of defibrillation shock waveform used. One study found that while this compound significantly increased the DFT when a traditional monophasic shock waveform was used, it had no significant effect on the DFT when a biphasic waveform was applied. ahajournals.org This suggests that the interaction between this compound's electrophysiological effects and the shock's electrical field characteristics is complex. ahajournals.org
Table 1: Effect of this compound on Ventricular Fibrillation Threshold (VFT) in Animal Models
| Study Focus | Animal Model | Key Finding | Reference |
| General VFT | Anesthetized Dog | Increased VFT during normal rhythm, acute ischemia, and premature ventricular contractions. | ahajournals.org |
| Bupivacaine Cardiotoxicity | Pig | Increased the threshold for bupivacaine-induced ventricular fibrillation. | nih.gov |
| Defibrillation Threshold | Pig | Increased defibrillation threshold with monophasic shocks, but not with biphasic shocks. | ahajournals.org |
Influence on Cardiac Automaticity
This compound exerts a significant influence on cardiac automaticity, which is the ability of cardiac cells to spontaneously generate an electrical impulse. Its primary antiarrhythmic action involves the suppression of automaticity, particularly in ventricular cells. propals.ioproacls.com This is achieved by slowing the rate of spontaneous phase 4 depolarization in pacemaker cells. nih.gov Phase 4 depolarization is the gradual increase in membrane potential that allows pacemaker cells to reach the threshold for firing an action potential; by slowing this process, this compound reduces the firing rate of ectopic pacemakers, which are often the source of ventricular arrhythmias. nih.gov
The drug's effect is dose-dependent and is also influenced by the extracellular potassium concentration. nih.gov In the presence of normal potassium levels, therapeutic concentrations of this compound decrease the maximum rate of depolarization. nih.gov However, in conditions of hypokalemia, much higher concentrations of this compound may be required to achieve the same effect. nih.gov
By decreasing automaticity, this compound can calm erratic and uncoordinated electrical activity in the myocardium. propals.ioproacls.com However, this same mechanism can also lead to asystole (the absence of ventricular contractions) after defibrillation in some cases, potentially through a decrease in conduction and automaticity, especially when other cardiodepressant drugs are used concurrently. nih.gov Studies using His-bundle recordings in patients with conduction defects have shown that this compound generally does not affect ventricular automaticity in those with complete heart block. nih.gov
Electrophysiological Analysis in iPSC-derived Cardiomyocytes
The use of human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) has provided a valuable in vitro model for studying the electrophysiological effects of drugs like this compound. nih.govuantwerpen.be These cells, which can be differentiated into ventricular, atrial, and nodal-like subtypes, allow for detailed analysis of drug responses on human cardiac tissue without invasive procedures. uantwerpen.be
Studies comparing iPSC-CMs to human embryonic stem cell-derived cardiomyocytes (hESC-CMs) have revealed differences in their response to this compound. One study found that iPSC-CMs exhibited an increased sensitivity to this compound compared to hESC-CMs. nih.gov A 50 µM concentration of this compound was capable of stopping action potentials in iPSC-CMs, whereas the same concentration had no effect on the action potential frequency in hESC-CMs. nih.gov In the hESC-CMs, a much higher concentration (500 µM) was needed to significantly decrease action potential frequency, reduce the maximum upstroke velocity (Vmax), and prolong the action potential duration (APD90). nih.gov
This research highlights the potential for cell-to-cell variability and differences between stem cell lines in drug response. nih.gov Despite this variability, iPSC-CMs are considered a promising tool for proarrhythmia assessment and cardiotoxicity testing. uantwerpen.benih.gov High-throughput screening using microelectrode arrays (MEA) and voltage-sensitive dyes on iPSC-CMs can measure parameters like field potential duration, which correlates with the clinical QT interval, providing insights into a drug's potential to cause arrhythmias. nih.gov
Table 2: Comparative Effects of this compound on iPSC-CMs and hESC-CMs
| Parameter | iPSC-CMs (50 µM this compound) | hESC-CMs (50 µM this compound) | hESC-CMs (500 µM this compound) | Reference |
| Action Potential (AP) | Halted | No effect on AP frequency | Frequency decreased by 38.5% | nih.gov |
| Vmax | - | - | Decreased by 80.5% | nih.gov |
| APD90 | - | - | Prolonged by 94.0% | nih.gov |
| Membrane Potential | - | - | Depolarized by 18.5 mV | nih.gov |
Anti-inflammatory and Immunomodulatory Properties
Beyond its well-known anesthetic and antiarrhythmic functions, this compound possesses significant anti-inflammatory and immunomodulatory properties. mdpi.comnih.govmdpi.com These effects are observed both in vitro and in vivo and are clinically relevant in perioperative settings. nih.govnih.gov this compound's ability to modulate the inflammatory response stems from its interaction with various immune cells and signaling pathways, independent of its sodium channel-blocking anesthetic action. mdpi.com It has been shown to reduce the release of pro-inflammatory cytokines, inhibit the activation of key inflammatory cells like neutrophils and macrophages, and preserve endothelial integrity during excessive inflammatory responses. mdpi.comnih.gov
Inhibition of Inflammatory Mediators (e.g., IL-1, leukotriene B4, prostaglandin (B15479496) E2)
This compound has been demonstrated to inhibit the production and secretion of several key inflammatory mediators. Research shows it can suppress the secretion of cytokines from T cells, including Interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), by down-regulating the NF-κB signaling pathway. nih.gov
Effects on Inflammatory Cell Priming (e.g., PMNCs, neutrophils)
This compound exerts inhibitory effects on the priming of inflammatory cells, particularly polymorphonuclear neutrophils (PMNCs). Priming is a process where neutrophils are pre-sensitized by an initial stimulus, leading to an enhanced response to subsequent activation. This compound has been shown to inhibit this priming step. nih.gov Specifically, it inhibits the enhanced superoxide (B77818) generation in primed human peripheral neutrophils in a concentration- and time-dependent manner. nih.gov This inhibition of the oxidative burst is linked to the inhibition of tyrosine phosphorylation of a specific 115 kDa protein. nih.gov
However, the effects of this compound on neutrophil function can be complex and context-dependent. While some studies show inhibition of extracellular oxygen release, other investigations using whole-blood samples found that this compound did not significantly affect the intracellular generation of reactive oxygen species (ROS). nih.gov This suggests its anti-inflammatory actions may not compromise this particular aspect of host defense. nih.gov In contrast, other functions, such as the priming of CD11b expression (an adhesion molecule) and changes in cell morphology, were significantly attenuated by this compound. nih.gov Further research indicates that while this compound suppresses ROS production stimulated by agents like fMLP or PMA, it shows a much stronger suppressive effect compared to other local anesthetics like bupivacaine. mdpi.com
Modulation of Macrophage Function
This compound significantly modulates macrophage function, a key component of its anti-inflammatory and immunomodulatory profile. Studies have shown that this compound can directly attenuate the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from macrophages without significantly affecting cell viability. nih.govnih.gov This effect is dependent on the concentration of this compound used. nih.gov
Furthermore, this compound can influence macrophage polarization, which is the process by which macrophages differentiate into different functional phenotypes, such as the pro-inflammatory M1 type or the anti-inflammatory M2 type. In the tumor microenvironment of gastric cancer, for instance, this compound treatment was found to promote a shift from the M2 phenotype towards the M1 phenotype. mdpi.comresearchgate.net This was evidenced by a significant upregulation of the M1 marker CD40 and a corresponding decrease in the M2 marker CD163 on tumor-infiltrating macrophages after a 3-day treatment with this compound. mdpi.comresearchgate.net This shift towards a pro-inflammatory M1 phenotype can enhance anti-tumor immune responses. mdpi.com In addition to affecting cytokine production and polarization, this compound has also been shown to inhibit the lipopolysaccharide-stimulated secretion of leukotriene B4 and IL-1α from peripheral blood mononuclear cells, which include macrophages. nih.gov
Antioxidant Activities and Mechanisms
This compound has demonstrated notable antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory processes associated with oxidative stress. researchgate.netturkjanaesthesiolreanim.org Research indicates that these effects contribute to its cytoprotective capabilities in various contexts, such as ischemia-reperfusion injury. nih.gov
The primary antioxidant mechanism of this compound involves the direct scavenging of free radicals. Studies have shown its effectiveness against species like hydrogen peroxide and the superoxide anion. turkjanaesthesiolreanim.orgnih.govnih.gov This scavenging action helps protect cells, particularly endothelial cells, from ROS-induced damage and dysfunction. nih.govnih.gov For instance, in rabbit aortic rings exposed to ROS, pretreatment with this compound dose-dependently preserved endothelium-dependent relaxation, an effect attributed to its potential for scavenging hydrogen peroxide. nih.govnih.gov Further investigations into the chemical mechanism suggest that the most probable reaction involves hydrogen atom transfer from the this compound molecule to the free radical. nih.gov
The efficacy of this compound's antioxidant activity is influenced by the surrounding chemical environment. Research comparing its effects in different media found that this compound exhibits modest but significant free radical scavenging activity in aqueous environments, which simulate extracellular fluid or cytosol. nih.govresearchgate.net However, this antioxidant activity was found to be negligible in lipophilic environments, such as those mimicking cellular membranes or myelin sheaths. nih.govresearchgate.net Among several local anesthetics tested, this compound showed the highest scavenging activity in aqueous solutions. nih.gov
Beyond direct scavenging, this compound mitigates oxidative stress by influencing cellular inflammatory responses. It can reduce the production of ROS in activated immune cells like neutrophils. mdpi.com In models of hypoxia-reoxygenation injury in lung epithelial cells, this compound was found to alleviate oxidative stress by reducing levels of ROS and malondialdehyde, while increasing the activity of antioxidant enzymes like superoxide dismutase and glutathione (B108866) peroxidase. spandidos-publications.com this compound also attenuates the expression of adhesion molecules on neutrophils and endothelial cells, such as CD18 and ICAM-1, which are involved in the inflammatory cascade following ischemia-reperfusion events. nih.gov This modulation of neutrophil-endothelial interactions further contributes to its protective effects against oxidative tissue damage. nih.gov
Table 1: Summary of this compound's Antioxidant Research Findings
| Study Focus | Model System | Key Findings | Reference |
| Endothelial Protection | Rabbit abdominal aorta | Dose-dependently preserved endothelium-dependent vasorelaxation against ROS by scavenging hydrogen peroxide. | nih.govnih.gov |
| Environmental Influence | In vitro antioxidant assays (ABTS, DPPH) | Exhibited modest free radical scavenging in aqueous environments but negligible activity in lipophilic environments. | nih.govresearchgate.net |
| Hypoxia-Reoxygenation Injury | Human lung epithelial cells (A549) | Reduced levels of ROS and malondialdehyde; increased superoxide dismutase and glutathione peroxidase activity. | spandidos-publications.com |
| Neutrophil-Endothelial Interaction | Isolated human neutrophils and HUVECs | Decreased expression of neutrophil CD18 and endothelial ICAM-1 induced by hypoxia-reoxygenation. | nih.gov |
| Free Radical Scavenging | In vitro chemical assays | Demonstrated ability to scavenge superoxide anions. | turkjanaesthesiolreanim.org |
Anti-Hyperalgesic Mechanisms
The anti-hyperalgesic effect of this compound is complex, extending beyond its well-known primary mechanism of blocking voltage-gated sodium channels (NaVs). researchgate.netnih.gov While NaV blockade in nociceptive pathways is fundamental to its action, this compound's ability to alleviate hyperalgesia also involves modulation of other ion channels, neurotransmitter receptors, and central nervous system pathways. researchgate.netnih.govdovepress.com
Systemic administration of this compound has been shown to reduce secondary hyperalgesia primarily through a central mode of action. nih.gov This involves effects within the spinal cord and higher brain centers, such as the thalamus and ventral tegmental area. nih.gov Its mechanisms include:
Modulation of Ion Channels: Besides blocking NaVs, this compound influences other channels critical to neuronal excitability. nih.gov It can block certain potassium (K+) and calcium (Ca2+) channels in dorsal root ganglion (DRG) neurons, which are crucial for relaying pain signals to the central nervous system. nih.gov It also has a nonselective inhibitory effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov
Interaction with Neurotransmitter Receptors: this compound interacts with several receptor systems involved in pain processing:
Glycine Receptors: The anti-hyperalgesic effect of intravenous this compound may be partly due to a glycine-like action. mdpi.com Its metabolites, monoethylglycinexylidide (MEGX) and glycine xylidide (GX), have been shown to inhibit the glycine transporter GlyT1, which would enhance inhibitory neurotransmission in the spinal cord. mdpi.com
Purinergic Receptors: this compound can inhibit P2X7 receptors, which are involved in pain regulation and neuro-inflammatory mechanisms associated with microglia. nih.govmdpi.com
The collective action on these multiple targets contributes to this compound's ability to suppress the heightened sensitivity characteristic of hyperalgesic states. researchgate.net
Table 2: Molecular Targets in this compound's Anti-Hyperalgesic Action
| Target Class | Specific Target | This compound's Action | Consequence | Reference |
| Ion Channels | Voltage-Gated Sodium Channels (NaVs) | Blocks channel pore | Inhibits action potential propagation in nociceptors. | nih.govdovepress.comdrugbank.com |
| Potassium (K+) and Calcium (Ca2+) Channels | Blocks certain channel subtypes | Modulates neuronal excitability in DRG neurons. | nih.gov | |
| TRP Channels (TRPV1, TRPA1) | Activates channels | Induces calcium influx and neuropeptide (CGRP) release. | nih.govmdpi.com | |
| Receptors | Glycine Receptors / Transporters | Metabolites (MEGX, GX) inhibit GlyT1 transporter | Enhances inhibitory neurotransmission. | mdpi.com |
| Purinergic Receptors | Inhibits P2X7 subunit | Interferes with microglia-associated inflammatory mechanisms. | nih.govmdpi.com | |
| Nervous System | Central Nervous System (CNS) | Central mode of action | Reduces centrally mediated secondary hyperalgesia. | nih.govnih.gov |
Vascular Effects and Vasodilation Mechanisms
This compound typically induces vasodilation, an effect resulting from its influence on both the autonomic nervous system and the vascular wall itself. drugbank.comnih.gov The mechanisms are multifaceted, involving the inhibition of nerve impulses, direct action on vascular smooth muscle, and modulation of endothelial function. nih.gov
A primary mechanism for this compound-induced vasodilation is the blockade of sodium channels in sympathetic vasoconstrictor nerves. nih.gov By inhibiting the propagation of action potentials in these nerves, this compound reduces the release of norepinephrine (B1679862), leading to the relaxation of vascular smooth muscle and an increase in blood vessel diameter.
The vascular endothelium also plays a crucial role. Studies have demonstrated that nitric oxide (NO) release from endothelial cells contributes significantly to the vasoactive effects of this compound in human skin. nih.gov The co-injection of an NO synthase inhibitor was found to reduce this compound-induced increases in microvascular blood flow by up to 60%. nih.gov However, the relationship between this compound and NO production appears to be complex. Some research in cultured bovine aortic endothelial cells has shown that this compound can inhibit NO production, an effect partially attributed to the suppression of L-arginine uptake, the substrate for NO synthase. nih.gov Similarly, in porcine ciliary arteries, local anesthetics including this compound were found to impair endothelium-dependent relaxations stimulated by bradykinin, suggesting reduced NO formation. glaucomaresearch.ch
This compound also directly affects ion channels in the vascular smooth muscle cells. Its interaction with potassium (K+) channels is a key component of its vasodilator effect. Specifically, this compound has been shown to modulate the activity of adenosine (B11128) triphosphate-sensitive K+ (KATP) channels. nih.govnih.gov In rat carotid arteries and cerebral microvessels, this compound inhibited vasodilation induced by KATP channel openers like levcromakalim. nih.govnih.gov However, it did not affect vasodilation caused by hypoxia or by the activation of inward rectifier K+ channels, indicating a differential and specific modulatory effect on K+ channel subtypes. nih.govnih.gov This suggests that while this compound can cause vasodilation, it may simultaneously impair certain pathways that also lead to vascular relaxation.
Table 3: Mechanisms of this compound's Vascular Effects
| Mechanism | Target/Pathway | This compound's Effect | Outcome | Reference |
| Neural Blockade | Sympathetic Vasoconstrictor Nerves | Blocks sodium channels | Inhibition of nerve action potentials, reduced norepinephrine release. | Vasodilation |
| Endothelial Modulation | Nitric Oxide (NO) Synthase | Stimulates NO release in human skin microvasculature. | Contributes significantly to vasodilation. | Vasodilation |
| Endothelial NO Production / L-arginine Uptake | Inhibits NO production and L-arginine uptake in cultured endothelial cells. | Complex/conflicting role; potential for reduced vasodilation under specific conditions. | Vasoconstriction/Reduced Relaxation | |
| Ion Channel Modulation | ATP-sensitive K+ (KATP) Channels | Inhibits vasodilation mediated by KATP channel openers. | Impairs specific vasodilation pathways. | Impaired Vasodilation |
| Inward Rectifier K+ Channels | No significant effect. | Does not interfere with this specific vasodilation pathway. | No Effect |
Structure Activity Relationship Sar Studies of Lidocaine and Derivatives
Impact of Molecular Modifications on Anesthetic Potency
The chemical structure of local anesthetics like lidocaine (B1675312) generally consists of three parts: a lipophilic aromatic ring, an intermediate chain (with an ester or amide link), and a hydrophilic amine group. rsc.orgmedscape.com Modifications to any of these components can significantly alter the anesthetic potency.
The lipophilic portion, an unsaturated aromatic ring, is a key determinant of the anesthetic activity. nih.gov For instance, SAR analysis shows that substituents on the aromatic ring, such as one or two ortho-methyl groups, result in the best biological activity. rsc.org Studies on this compound homologs have demonstrated that methyl substitution at the 2, 3, and 5 positions on the benzene (B151609) ring can produce a compound with slightly greater anesthetic potency in an acidic environment. researchgate.net Conversely, replacing the methyl groups on the benzene ring with chlorine, as seen in the this compound analogue N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidine) acetamide, was found to improve lipid solubility and reduce oxidative metabolism. rsc.org Another modification, replacing the benzene ring with a thiophene (B33073) ring, as in articaine (B41015), creates a distinct anilide local anesthetic agent. oup.com
Changes to the hydrophilic amine group also have a profound effect. The potency of this compound homologs for producing tonic block increases with the increasing length of n-alkyl groups attached to the terminal amine. nih.gov In contrast, lengthening the alkyl group that connects the amide bond to the terminal amine leads to a decrease in potency. nih.gov SAR studies focusing on the amine moiety have synthesized new aminobenzothiazole analogues of this compound. researchgate.net These studies suggest that derivatives with electron-withdrawing groups on the aminobenzothiazole moiety could decrease pain more effectively than those with electron-donating groups, potentially due to a stronger blockade of sodium channels. researchgate.net
Correlations between Physicochemical Properties and Pharmacological Activity
The pharmacological profile of a local anesthetic, including its potency and onset of action, is intrinsically linked to its physicochemical properties. nih.gov Key properties in this correlation are lipid solubility and the acid dissociation constant (pKa). nih.govresearchgate.net
Lipid Solubility and Potency
A strong, direct correlation exists between the lipid solubility of a local anesthetic and its intrinsic potency. nih.govresearchgate.net Higher lipid solubility allows the anesthetic molecule to more readily penetrate the lipid-rich nerve membrane to reach its binding site on the sodium channel. nih.gov This relationship is so fundamental that it is often referred to as the Meyer-Overton rule. researchgate.net
Interactive Table: Lipid Solubility and Relative Potency of Local Anesthetics
| Local Anesthetic | Lipid Solubility (Partition Coefficient) | Relative Potency |
| Procaine (B135) | 0.6 | 1 |
| This compound | 2.9 | 4 |
| Mepivacaine | 0.8 | 2 |
| Prilocaine (B1678100) | 0.9 | 2 |
| Bupivacaine (B1668057) | 27.5 | 16 |
| Ropivacaine | 2.8 | 16 |
| Etidocaine | 141 | 16 |
| Tetracaine | 80 | 16 |
Note: Data is compiled from various sources for comparative purposes. Exact values can vary based on experimental conditions.
pKa and Onset of Action
The onset of action of a local anesthetic is primarily determined by its pKa. nih.govoxfordmedicaleducation.com Local anesthetics are weak bases and exist in equilibrium between an uncharged (non-ionized) base form and a charged (ionized) cationic form. medscape.comoxfordmedicaleducation.com The pKa is the pH at which these two forms are present in equal proportions. oxfordmedicaleducation.com
Only the non-ionized, lipid-soluble form can diffuse across the nerve sheath and cell membrane. medscape.comresearchgate.net Once inside the neuron (axoplasm), the molecule re-equilibrates, and the ionized cation binds to the sodium channel from the inside, causing the nerve block. nih.govnih.gov
Local anesthetics with a lower pKa will have a larger fraction of non-ionized molecules at physiological pH (around 7.4), allowing for more rapid diffusion across the nerve membrane and thus a faster onset of action. nih.govnih.gov this compound, with a pKa of approximately 7.8-7.9, has a relatively rapid onset because a significant proportion (about 25%) exists in the non-ionized form at physiological pH. nih.govyoutube.comnih.gov In contrast, agents with a higher pKa, like bupivacaine (pKa ≈ 8.1), have a slower onset. nih.gov
Interactive Table: pKa and Onset of Action of Local Anesthetics
| Local Anesthetic | pKa | Onset of Action |
| This compound | 7.9 | Rapid |
| Mepivacaine | 7.6 | Rapid |
| Prilocaine | 7.9 | Rapid |
| Etidocaine | 7.7 | Rapid |
| Bupivacaine | 8.1 | Slow |
| Ropivacaine | 8.1 | Slow |
| Procaine | 8.9 | Slow |
| Tetracaine | 8.5 | Slow |
Note: Data is compiled from various sources. Onset times are relative and can be influenced by other factors.
Stereochemical Considerations and Conformational Analysis
Stereochemistry plays a crucial role in the activity of many local anesthetics. While this compound itself is achiral, many of its derivatives and other amide anesthetics like bupivacaine and prilocaine are chiral and exist as enantiomers. oup.comnih.govnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacodynamic and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov
Conformational analysis reveals the three-dimensional arrangement of the molecule, which is critical for its interaction with the sodium channel. For this compound, a specific torsional angle of about 4° between the aromatic ring and the plane of the alkyl linker has been shown to be essential for its anesthetic activity. researchgate.net This preferred conformation is stabilized by an intramolecular hydrogen bond between a hydrogen atom of one of the 2,6-dimethylphenyl groups and the nitrogen atom of the amide side chain. researchgate.net This bonding helps to "freeze" the molecule in the optimal shape to facilitate interaction with the binding site. researchgate.net Molecular modeling studies have indicated that removing one of the methyl groups from this compound's aromatic ring lowers the rotational energy barrier, which in turn decreases anesthetic potency. researchgate.net
Ligand-Receptor Interactions at the Sodium Channel Binding Site
This compound exerts its anesthetic effect by blocking voltage-gated sodium channels, thereby preventing the propagation of action potentials. nih.gov The binding site for local anesthetics has been localized to the inner pore of the sodium channel. frontiersin.org this compound accesses this site when the channel is in the open or inactivated state, for which it has a high affinity. nih.govnih.gov
Mutagenesis and molecular modeling studies have identified key amino acid residues that form this binding site. nih.gov Specifically, phenylalanine and tyrosine residues within the sixth transmembrane segment (S6) of domain IV (often denoted as DIVS6) are critical for the interaction. frontiersin.orgnih.gov Molecular models show that the 2,6-dimethyl-phenyl moiety of this compound interacts with a tyrosine residue (Tyr1586 in one model) in the inner pore. researchgate.netresearchgate.net The charged alkyl-amine head of the protonated this compound molecule can engage in a cation-π interaction with a phenylalanine residue (Phe1579). researchgate.net The neutral form of this compound can also access the receptor site via fenestrations (openings) between the channel's domains. nih.gov
Once bound, the this compound molecule is thought to sterically occlude the pore, physically preventing the passage of sodium ions. frontiersin.org Additionally, the binding of this compound can allosterically affect channel gating, stabilizing the inactivated state of the channel and altering the movement of the voltage-sensing S4 segments in domains III and IV. frontiersin.orgnih.gov This dual mechanism of steric hindrance and allosteric modulation underlies the potent, use-dependent block characteristic of this compound. rupress.org
Advanced Research on Lidocaine in Specific Biological Contexts
Lidocaine (B1675312) in Cancer Research
Research into this compound's effects on cancer is uncovering a range of mechanisms through which it may exert anti-tumor activity. These include direct impacts on cancer cells, such as inhibiting proliferation and inducing apoptosis, as well as indirect influences through immune regulation, anti-inflammation, and modulation of the tumor microenvironment. nih.gov
Antiproliferative and Pro-apoptotic Mechanisms in Cancer Cells
Studies have shown that this compound can inhibit the proliferation and induce apoptosis in various cancer cell types. nih.goviiarjournals.org The mechanisms underlying these effects are diverse and can involve the regulation of key signaling pathways. For instance, this compound has been shown to inhibit proliferation and induce apoptosis by regulating the PI3K/AKT/mTOR and caspase-dependent Bax/Bcl2 signaling pathways. nih.gov It may also repress cytoskeleton formation, which is crucial for cell division and migration. nih.gov
Specific examples of this compound's antiproliferative and pro-apoptotic effects in different cancer types include:
In lung cancer cells, this compound can inhibit proliferation by regulating the miR-539/EGFR axis and decreasing the activation of ERK and PI3K/AKT pathways. nih.gov
this compound may induce apoptosis by promoting caspase-3 production via up-regulating Bax and decreasing Bcl-2, associated with the ERK1/2 and p38 signaling pathways. nih.gov
In human hepatocarcinoma cells, this compound has shown antiproliferative effects, possibly by modifying P53 expression levels. nih.gov
this compound can suppress proliferation and induce apoptosis in cervical cancer cells by modulating the gene expression of lncRNA-MEG3/BTG1. nih.gov
In colorectal cancer cells, this compound has exhibited antiproliferative effects and induced apoptosis via the suppression of epidermal growth factor receptor (EGFR) through upregulation of miR-520a-3p. frontiersin.org
this compound has been found to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells through the activation of bitter taste receptor T2R14, which leads to an increase in intracellular calcium and can trigger cell death. targetedonc.combiorxiv.org This activation also depolarizes the mitochondrial membrane and inhibits the ubiquitin proteasome system. biorxiv.org
Data from in vitro experiments demonstrate that this compound can reduce the viability of various breast cancer cell lines and inhibit their anchorage-independent growth. iiarjournals.org
Anti-Metastatic and Anti-Angiogenic Effects
This compound has demonstrated potential in inhibiting cancer invasion, migration, and angiogenesis. nih.gov These effects are crucial in preventing the spread of cancer to distant sites. Mechanisms involved include influencing the activation of signaling pathways such as TNFα-dependent, Src-induced AKT/NO/ICAM, and VEGF/PI3K/AKT pathways. nih.gov
Research highlights on this compound's anti-metastatic and anti-angiogenic effects:
this compound can repress invasion, migration, and angiogenesis. nih.gov
In a murine model of breast cancer surgery, this compound decreased pulmonary remote metastasis, potentially by affecting the release of MMP-2 and MMP-9, which may involve Src pathways. nih.gov
this compound has been shown to reduce lung metastasis, possibly through anti-inflammatory and anti-angiogenic effects. nih.gov
this compound inhibited cancer progression and metastasis by blocking the signaling of chemokine CXCL12 and the activation of its receptor CXCR4. nih.govfrontiersin.org
Other mechanisms of metastasis inhibition in breast cancer cells might be linked to its anti-inflammatory and anti-angiogenic properties. frontiersin.orgjst.go.jp
this compound can suppress the secretion of MMP-9, completely inhibiting cancer cell invasion in some studies. frontiersin.org
this compound inhibited tumor growth in mice bearing melanoma tumors by inducing apoptosis in endothelial cells and suppressing VEGF-increased phosphorylation of VEGF receptor 2. dovepress.com
Chemosensitization and Modulation of Drug Resistance (e.g., ABC transporters)
Emerging evidence suggests that this compound can act as a chemosensitizer, enhancing the effectiveness of conventional chemotherapeutic agents in certain resistant cancer cells. frontiersin.orgnih.gov This is particularly relevant in the context of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters. researchgate.netnih.gov ABC transporters are membrane proteins that can pump chemotherapy drugs out of cancer cells, reducing their intracellular concentration and therapeutic efficacy. nih.govmedtechbcn.com
Key findings on chemosensitization and ABC transporters:
this compound can sensitize other conventional chemotherapeutics to certain resistant cancer cells. frontiersin.orgnih.gov
this compound may regulate ABC transporter proteins, leading to the sensitization of cancer cells to drugs like 5-FU. frontiersin.org
Studies have shown that this compound can down-regulate the levels of several ABC transporters, including breast cancer resistance protein (BCRP or ABCG2), P-gp, multidrug resistance-associated protein 1 (MRP1), and MRP2 in cancer cells, potentially via the inactivation of the PI3K/AKT pathway. frontiersin.orgnih.govresearchgate.netnih.gov
Overexpression of ABCG2 can antagonize the sensitizing effects induced by this compound, indicating that this compound might impact the efflux function of ABCG2. frontiersin.orgresearchgate.net
this compound potentiated the cytotoxicity of 5-FU to choriocarcinoma cells by downregulating ABC transport proteins expression. researchgate.netnih.gov
The combination of this compound and cisplatin (B142131) significantly decreased metastatic lung colony count compared to cisplatin alone in a murine model. nih.gov
this compound can enhance the cytotoxic effects of chemotherapeutic agents on cancer cells and inhibit DNA damage repair, potentially sensitizing them to treatment. auctoresonline.org
Impact on DNA Demethylation
This compound has been observed to influence epigenetic modifications in cancer cells, specifically DNA demethylation. frontiersin.orgiiarjournals.orgoup.comfrontiersin.orgfrontiersin.org DNA methylation is an epigenetic mechanism that can silence gene expression, including that of tumor suppressor genes. oup.comfrontiersin.org By inducing demethylation, this compound may contribute to the re-expression of these genes, potentially inhibiting tumor growth. oup.comfrontiersin.orgfrontiersin.org
Research findings on DNA demethylation:
this compound can demethylate DNA in breast cancer cells. iiarjournals.orgoup.comfrontiersin.org
This demethylation may lead to the re-expression of previously hypermethylated silenced genes, such as tumor suppressor genes (e.g., RARbeta2 and RASSF1A), and repression of cancer formation. frontiersin.orgfrontiersin.orgmdpi.com
Studies have confirmed that this compound promotes significant global genomic demethylation, particularly in the promoters of tumor suppressive genes like RARβ2 and RASSF1A in breast cancer cells. mdpi.com
The demethylation of RARβ2 and RASSF1A sensitized the cytotoxicity of cisplatin in breast cancer cells. mdpi.com
The demethylating effects of this compound and the chemotherapy agent 5-aza-2′-deoxycytidine (DAC) have been shown to be additive. oup.comfrontiersin.org
Interactions with Heat Shock Proteins in Hyperthermia Therapy
This compound has been found to interact with heat shock proteins (HSPs) and can sensitize cells to hyperthermia. nih.govnih.govtandfonline.com Hyperthermia, the use of heat to selectively target cancer cells, can induce a heat shock response in cells, leading to the activation of HSPs that promote cell survival and resistance to therapy. mdpi.com this compound's ability to influence HSPs suggests a potential role in enhancing the efficacy of hyperthermia-based cancer treatments. nih.govtandfonline.com
Key observations regarding interactions with HSPs and hyperthermia:
this compound induces the synthesis of heat shock proteins and sensitizes cells to hyperthermia. nih.govtandfonline.com
this compound can regulate the induction of heat shock proteins. nih.gov
In vitro studies have shown that combining moderate temperature (42°C) with low concentrations of this compound (0.1-0.2%) significantly increased cell toxicity in cancer cell lines (melanoma, basal cell carcinoma, cervical carcinoma) compared to normal skin cells. nih.govresearchgate.net
This increased toxicity correlated with a higher percentage of cancer cells in the S-phase of the cell cycle. nih.govresearchgate.net
The combination treatment significantly inhibited the proliferation of cancer cell lines via cell arrest induction in S-phase, indicating a potential selective killing of skin cancer cells. nih.govresearchgate.net
this compound inhibited the growth of colon cancer cells, regulating the activation of apoptosis proteins as well as HSP-27 and HSP-60. nih.gov
this compound administration has been reported as a potentiator for thermal skin damage. researchgate.net
Influence on Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cells, extracellular matrix, and signaling molecules that surrounds and interacts with cancer cells, influencing tumor growth, progression, and response to therapy. nih.gov this compound can indirectly influence the TME by regulating immune and inflammatory responses. nih.gov
Findings on this compound's influence on the tumor microenvironment:
this compound can influence the tumor microenvironment by regulating the immune and inflammatory response. nih.govresearchgate.net
In vitro studies have shown that clinical concentrations of this compound can enhance the function of natural killer (NK) cells, which are crucial elements of the anti-tumor immune response, by regulating the release of lytic granules. nih.goviiarjournals.orgfrontiersin.org
this compound can depress immune and inflammatory responses by influencing immune cells (e.g., NK cells and macrophages) and reducing the release of inflammatory entities (e.g., CA3 and IL-6). nih.gov
It may also inhibit signaling pathways (e.g., Src-dependent inflammatory signaling) and impact the inflammatory tumor microenvironment, thereby potentially reducing and inhibiting cancer metastasis. nih.gov
this compound has been shown to modulate cytokine production and reprogram the tumor immune microenvironment to enhance anti-tumor immune responses in gastric cancer. researchgate.netmdpi.comscilit.com
Mechanistically, this compound enhanced IFN-γ production in CD8+ tumor-infiltrating immune cells (TIICs) and increased IL-12 production in CD14+ TIICs, while reducing immunosuppressive cytokines like IL-10, TGF-β, and IL-35. mdpi.comscilit.com
this compound can trigger anti-tumor immunity by restricting PD-1 expression and increasing IFN-γ expression in CD8+ TIICs through the NF-κB signaling pathway. mdpi.com
This compound in Neuroinflammation Research
Recent research has investigated the potential roles of this compound in modulating neuroinflammatory processes. These studies aim to elucidate the mechanisms by which this compound might influence inflammatory pathways within the nervous system and to assess potential neurotoxic effects, particularly at elevated concentrations.
Modulation of Neuroinflammatory Pathways
Studies suggest that this compound may exert anti-inflammatory effects by influencing various signaling pathways involved in neuroinflammation. Research indicates that this compound can modulate inflammatory responses by interfering with receptors in the central nervous system. nih.gov Its anti-inflammatory properties may contribute to analgesia, organ protection, and improved postoperative recovery. nih.gov
This compound has been shown to potentially attenuate inflammation in microglia, which are key immune cells in the central nervous system, and suppress neuropathic pain. nih.gov This effect may involve the upregulation of suppressors of cytokine-signaling protein 3 (SOCS3) in microglia. nih.gov Upregulation of SOCS3 by this compound has been observed to inhibit inflammation by suppressing NF-κB and p38-MAPK pathways. nih.gov this compound's ability to upregulate SOCS3 may be dependent on pCREB. nih.gov
Further evidence suggests that this compound can reduce the release of pro-inflammatory mediators such as IL-4, IL-6, and tumor necrosis factor-alpha (TNF-α). unhas.ac.id Its anti-inflammatory effects may be achieved by preventing NF-κB activation and its downstream cytokine release. unhas.ac.id Specifically, this compound has been shown to significantly reduce TNF-α levels. unhas.ac.idresearchgate.net Modulation of the MAPK signaling pathway may also be a target for the inhibitory effect of this compound on the inflammatory response. nih.gov
While some evidence points towards anti-inflammatory effects, particularly through the inhibition of microglial activation via pathways like TLR4/NF-κB and MAPK P38, the inhibitory effect of this compound on neuroinflammation remains an area requiring further investigation, as some studies suggest it may induce neuroinflammation and activate other CNS immune cells. frontiersin.org
Neurotoxicological Considerations at High Concentrations
All local anesthetics, including this compound, have the potential for neurotoxicity, particularly at concentrations and doses exceeding those typically used clinically. jvsmedicscorner.com The degree of neurotoxicity is considered dose- or concentration-dependent and increases with the duration of exposure. mdpi.com
High concentrations of this compound have been reported to lead to neurotoxicity through mechanisms such as promoting mitochondrial dysfunction, inducing neuronal apoptosis, and activating p38 mitogen-activated protein kinase (p38 MAPK). researchgate.net Clinically relevant concentrations of this compound have been shown to induce apoptosis in certain cell types, while higher concentrations may cause unspecific cell death and necrosis. mdpi.com
Transient neurologic symptoms (TNS) have been described following spinal anesthetics using high concentrations of this compound, leading to adjustments in clinical practice, such as reducing concentration or switching agents. nih.gov While the exact mechanisms underlying this compound-induced neurotoxicity are still being elucidated, studies in both whole animals and in vitro models have indicated that this compound can be neurotoxic at clinically available concentrations and may be more neurotoxic than equipotent concentrations of other local anesthetics. researchgate.net The mechanism of this neurotoxicity might involve alterations in cytoplasmic calcium homeostasis and mitochondrial membrane potential. researchgate.net
This compound and Membrane Biophysics
The interaction of this compound with cell membranes, particularly lipid bilayers, is a critical area of research for understanding its mechanisms of action and potential side effects. Studies in this area focus on how this compound integrates with the lipid environment and the resulting effects on membrane structure and electrical properties.
Interactions with Lipid Bilayers
Research indicates that local anesthetics like this compound interact with the lipid phase of membranes and can alter their organizational properties. nist.gov These changes in biological membranes may interfere with lipid-protein interactions, potentially leading to conformational changes in proteins intimately associated with membrane lipids. nist.govkoreamed.orgresearchgate.net
NMR experiments have suggested that the polar parts of local anesthetics interact with phospholipid polar fragments, while their lipophilic parts insert into the hydrophobic region of the bilayer. nist.gov Studies using model membrane lipid bilayers have shown that this compound·HCl can increase the bulk lateral and rotational mobility of neuronal and model membrane lipid bilayers. koreamed.orgresearchgate.net It has also been observed to have a greater fluidizing effect on the inner monolayer compared to the outer monolayer. koreamed.orgresearchgate.net A significant finding is the greater increase in annular lipid fluidity by this compound·HCl compared to its effect on lateral and rotational mobilities. koreamed.orgresearchgate.net this compound·HCl has also been shown to cause membrane proteins to cluster. koreamed.orgresearchgate.net
The interaction with lipids is considered concurrent with this compound's direct interaction with proteins, affecting the fluidity of neuronal membrane lipid bilayers. koreamed.orgresearchgate.net The addition of charged this compound has been shown to progressively depress the transition temperature (Tm) of lipid bilayers, likely due to increased disorder in the hydrophobic core. nist.gov
Effects on Membrane Electrostatic Properties (e.g., dipole potential, charge densities)
This compound has been shown to influence the electrostatic properties of lipid membrane bilayers. nih.govresearchgate.netdiva-portal.orgnih.gov Molecular dynamics simulations have been used to study the effect of this compound on properties such as the electrostatic dipole potential, charge densities, and orientations of the headgroup angle in the presence of both charged and uncharged forms of this compound. nih.govresearchgate.netdiva-portal.orgnih.gov
Both charged and uncharged forms of this compound have been observed to cause an increase in the electrostatic potential in the middle of the membrane, although the reasons for this increase may differ. nih.govresearchgate.netdiva-portal.orgnih.gov This increase can be substantial, with simulations showing an increase of approximately 90 mV for 9 mol % of this compound and 220 mV for 28 mol % of this compound. nih.govresearchgate.netdiva-portal.orgnih.gov Such changes in electrostatic potential may be large enough to affect the functioning of voltage-gated ion channels. nih.govresearchgate.netdiva-portal.orgnih.gov
The charged molecular form of this compound is reported to act at the lipid headgroups, while the uncharged molecule increases the electrostatic potential in the middle of the membrane. researchgate.netresearchgate.net In the headgroup region, uncharged this compound may cause a slight decrease in electrostatic potential, while charged this compound increases it. nih.gov Significant changes in the headgroup tilt angle have also been observed in the presence of charged this compound, which could influence membrane protein functioning. nih.gov
The increase in total electrostatic potential in the middle of the membrane due to the presence of this compound can be attributed to partial charges on the this compound molecule itself, with the dipole moment of the carbonyl group contributing significantly. nih.gov
Synthesis and Chemical Biology of Lidocaine
Advanced Synthetic Methodologies for Lidocaine (B1675312) and Analogs
The classical synthesis of this compound, first reported in 1943, involves a two-step process: the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by an SN2 reaction with diethylamine (B46881). sandiego.eduumass.eduyoutube.com While effective, contemporary research has focused on refining this methodology to produce not only this compound but also a variety of its analogs, which possess unique pharmacological properties. Advanced synthetic strategies explore modifications to the core structure and optimization of the reaction process itself.
Quaternary this compound derivatives (QLDs), for example, represent a significant class of analogs. nih.gov These permanently charged molecules, such as QX-314 and QX-222, are of interest for their potential to produce highly selective and long-lasting nerve blocks. nih.gov Their synthesis follows the fundamental pathway of this compound but introduces a final quaternization step, typically by reacting the tertiary amine of a this compound-like precursor with an alkyl halide. The development of such analogs requires robust and adaptable synthetic routes that can accommodate different starting materials and functional groups. nih.govgoogle.com
Optimization of Reaction Conditions and Yields
Significant efforts have been directed toward optimizing the traditional two-step synthesis of this compound to improve efficiency and product yield. The first step, the acylation of 2,6-dimethylaniline, has been a particular focus of these optimization studies. Traditionally carried out in glacial acetic acid, this step can be hampered by the acidic solvent protonating the basic aniline (B41778) starting material, thereby reducing its nucleophilicity and lowering the yield. sandiego.educore.ac.uk
Research has shown that the choice of solvent is critical. A study comparing various solvents for the acylation step found that aprotic solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) produced significantly higher yields than the traditional acetic acid or other protic solvents like ethanol. core.ac.uk The use of THF, for instance, resulted in yields ranging from 76-90%, a substantial improvement over the yields obtained with acetic acid. core.ac.uk Further optimization, including a second filtration step when using ethyl acetate, pushed yields to as high as 90-95%. core.ac.uk
The second step, the nucleophilic substitution of the α-chloro group with diethylamine, has also been optimized. This SN2 reaction is often performed in a non-polar solvent like toluene (B28343) and requires heating to proceed at a reasonable rate. sandiego.eduumass.edu Using an excess of diethylamine helps to drive the reaction to completion and also serves to neutralize the hydrochloric acid byproduct. sandiego.edu Post-reaction workup, involving acid-base extractions, is crucial for isolating the pure this compound base from unreacted starting materials and byproducts. umass.educerritos.edu
| Solvent | Initial Yield Range (%) | Melting Point (°C) | Key Observations |
|---|---|---|---|
| Acetic Acid (Standard) | 45-60 | 145-147 | Standard procedure, moderate yield. |
| Ethanol | 40-55 | 135-140 | Byproducts formed, lowering yield. |
| Acetone | 50-65 | 138-142 | Solvent interactions produced byproducts. |
| Ethyl Acetate (EtOAc) | 58-74 | 141-144 | Clean NMR product. Yield increased to 90-95% after a second filtration. |
| Tetrahydrofuran (THF) | 76-90 | 140-144 | Clean NMR product. Highest initial yields observed. |
Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, several "green" modifications to the this compound synthesis have been developed. These approaches aim to reduce the environmental impact by adhering to the 12 principles of green chemistry, such as using safer solvents, improving atom economy, and increasing energy efficiency. csus.edu
One significant green improvement involves replacing the fossil fuel-derived solvent toluene in the second step with more environmentally benign alternatives. A screening of various solvents identified acetonitrile (B52724) and tert-butanol (B103910) as effective replacements, providing good reaction conversion rates. Another approach utilizes microwave irradiation instead of conventional heating (e.g., a steam bath or heating mantle), which can dramatically reduce reaction times and energy consumption. csus.edu
| Green Chemistry Principle | Modification | Advantage |
|---|---|---|
| Safer Solvents | Replacing toluene with acetonitrile or tert-butanol. | Reduces reliance on hazardous, fossil-fuel-derived solvents. |
| Design for Energy Efficiency | Using microwave irradiation instead of conventional heating. | Decreases reaction time and energy usage. |
| Atom Economy / Prevention | Implementing a two-step, one-pot procedure. | Eliminates intermediate isolation, reducing solvent waste and improving process efficiency. |
| Catalysis | Using catalytic amounts of potassium iodide. | Promotes the reaction without requiring stoichiometric amounts of an additive. |
| Reduce Derivatives / Atom Economy | Using an inorganic base instead of excess diethylamine. | Reduces the amount of amine starting material needed and simplifies purification. |
| Prevention (Waste) | Developing an extraction-free workup (precipitation/filtration). | Significantly reduces the generation of organic solvent waste. |
Novel Derivatives and Prodrug Strategies
The development of novel derivatives and prodrugs of this compound is a key strategy to overcome limitations of the parent drug, such as its relatively short duration of action and non-selective nerve blockade. nih.gov The prodrug approach involves chemically modifying this compound into a bioreversible form that can enhance properties like skin permeation. nih.govresearchgate.net This strategy aims to improve the physicochemical characteristics of the drug to facilitate its transport across biological barriers before being converted back to the active this compound molecule by enzymes in the body. nih.govrsc.org
A significant area of research has been the synthesis of quaternary ammonium (B1175870) this compound derivatives (QLDs). nih.gov Unlike the tertiary amine of this compound, which can exist in both charged and neutral forms, QLDs are permanently charged. This property makes them membrane-impermeant, meaning they cannot easily cross nerve cell membranes on their own. This characteristic is exploited to achieve selective blockade of sensory neurons by co-administering the QLD with agents that open specific ion channels (like TRPV1), allowing the derivative to enter and block sodium channels from the inside. nih.gov This approach seeks to provide pain relief without affecting motor function. Notable examples of QLDs include QX-314, QX-222, and QX-572. nih.gov
| Derivative | Structural Modification from this compound | Intended Therapeutic Goal |
|---|---|---|
| This compound | N/A (Parent Compound) | Standard local anesthesia. |
| QX-314 | The diethylamino group is quaternized with an ethyl group, forming a triethylammonium (B8662869) moiety. | Long-lasting, selective sensory nerve blockade when co-administered with a channel opener. |
| QX-222 | The diethylamino group is replaced by a trimethylammonium group. | Used in electrophysiological studies to investigate sodium channel function. |
| QX-572 | Features a more complex quaternary ammonium structure. | Used in early research on cardiac and nerve channel blocking properties. |
Drug Delivery Systems for this compound
To enhance the therapeutic efficacy and patient compliance of this compound, various advanced drug delivery systems have been developed. These systems aim to control the release rate of the drug, prolong its anesthetic effect, and target its delivery to a specific site, thereby minimizing systemic exposure and potential toxicity. nih.govnih.govresearchgate.net Formulations range from topical patches and hydrogels to sophisticated nanoparticle-based carriers. nih.govnih.govnih.gov For example, a saliva-activated bio-adhesive system was shown to produce a greater depth of anesthesia compared to a standard topical gel for dental applications. nih.gov These innovations are critical for expanding the clinical utility of this compound beyond simple injections.
Liposomal Encapsulation and Sustained Release
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. nysora.com They serve as versatile drug carriers that can encapsulate both hydrophilic and lipophilic molecules. By encapsulating this compound within these structures, its release can be slowed significantly, leading to a prolonged duration of anesthesia from a single administration. nih.govnih.gov This sustained release is achieved as the drug slowly diffuses out from the lipid bilayers or is released as the liposome (B1194612) structure gradually erodes or is broken down in the body. nysora.com
The process of creating this compound-loaded liposomes often involves the rehydration of a thin lipid film of materials like phosphatidylcholine and cholesterol, followed by extrusion to create vesicles of a uniform size. nih.gov The encapsulation efficiency—the percentage of the initial drug that becomes successfully entrapped within the liposomes—is a critical parameter. For example, one study reported an encapsulation efficiency of 27% for a this compound formulation. nih.gov These liposomal formulations can improve the drug's stability and retention time at the site of application, providing a controlled-release profile that is highly desirable for postoperative pain management. nysora.comnih.gov
Transdermal Delivery Systems (e.g., Iontophoresis)
Transdermal delivery offers a non-invasive route for administering this compound, allowing the drug to be applied directly over a painful area. nih.govresearchgate.net While standard patches rely on passive diffusion through the skin's formidable barrier layer (the stratum corneum), this process can be slow and inefficient. tandfonline.com To overcome this, physical enhancement techniques like iontophoresis are employed.
Iontophoresis uses a low-intensity electrical current to actively drive charged drug molecules across the skin. tandfonline.comnih.gov Since this compound hydrochloride is positively charged in solution, a positive electrode (anode) is used to repel the drug and push it into the tissue, a mechanism known as electro-repulsion. tandfonline.comresearching.cn Studies have demonstrated that iontophoresis significantly enhances the permeation of this compound compared to passive delivery. One ex-vivo study on human skin found that iontophoretic delivery resulted in a four-fold higher drug concentration compared to the passive control group. tandfonline.comnih.gov More advanced systems integrate iontophoresis with microneedle patches, which first painlessly create micropores in the skin, further enhancing drug transport. researching.cn Research comparing continuous versus modulated (pulsed) current has shown that while continuous current is slightly more effective, modulated current is better tolerated by the skin, making it a preferable option for clinical applications. nih.gov
| Delivery Method | Mechanism | Drug Release/Permeation (%) | Key Advantage |
|---|---|---|---|
| Passive Transdermal Patch | Concentration gradient diffusion | ~40% released from patch | Simple, non-invasive. |
| Iontophoresis-Assisted Patch | Electrical current (electro-repulsion) | ~97% released from patch; ~81% permeated through skin | Greatly enhanced flux and efficiency of delivery. |
Programmable Drug Release Devices
Programmable drug release devices for this compound represent a significant advancement in localized anesthesia, offering precise control over the timing, duration, and rate of drug delivery. These systems are designed to respond to specific external or internal stimuli, thereby enabling on-demand analgesia. This targeted approach can enhance therapeutic efficacy while minimizing systemic exposure and potential side effects. Research has explored a variety of mechanisms to trigger and control the release of this compound, including ultrasound, light, electrical currents, and physiological cues like pH and temperature.
Stimuli-Responsive Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. Their ability to undergo reversible volume phase transitions in response to environmental stimuli makes them ideal candidates for programmable drug delivery systems. mdpi.comnih.gov
Ultrasound-Triggered Release: A notable development is the creation of ultrasound-triggered this compound release platforms. frontiersin.orgnih.govnih.gov One such system involves an amino acid-based hydrogel that encapsulates erythrocytes (ERs) loaded with both this compound and protoporphyrin IX (PPIX). frontiersin.orgnih.gov When subjected to ultrasound, PPIX generates reactive oxygen species (ROS), which in turn create pores in the erythrocyte membranes, allowing for the controlled release of this compound. frontiersin.orgnih.govnih.gov This method provides a non-invasive way to control the timing, intensity, and duration of the anesthetic effect. frontiersin.orgnih.gov Research has shown that this system can provide effective analgesia for over 72 hours, with the release being repeatable and adjustable based on the intensity and duration of the ultrasound application. nih.govresearchgate.net
| System Component | Function | Reference |
| Amino Acid Hydrogel | 3D scaffold for stability | frontiersin.orgnih.gov |
| Erythrocytes (ERs) | Carrier for this compound and PPIX | frontiersin.orgnih.gov |
| Protoporphyrin IX (PPIX) | Generates ROS under ultrasound | frontiersin.orgnih.gov |
| Ultrasound | External trigger for drug release | frontiersin.orgresearchgate.net |
Thermoresponsive and pH-Sensitive Hydrogels: Hydrogels can be engineered to respond to changes in body temperature or pH. mdpi.comnih.govnih.gov For instance, hydrogels based on polymers like poly(methacrylic acid) (PMAA) exhibit pH-dependent swelling, which can modulate drug release. scispace.com Similarly, thermoresponsive hydrogels can release this compound in response to localized temperature changes, which can be particularly useful in inflamed tissues. nih.gov Dual-responsive hydrogels, which react to more than one stimulus (e.g., pH and magnetic fields), have also been developed by incorporating components like nanocellulose and magnetite nanoparticles to improve mechanical properties and control this compound release. scispace.com
Photo-Triggered Release: Light can also be used as an external stimulus. One study demonstrated the use of phototriggered microneedles for the transdermal delivery of this compound. nih.gov These microneedles were fabricated using iron oxide nanoparticles (Fe3O4NPs) coated with polydopamine (PDA), polyvinylpyrrolidone (B124986) (PVP), and polycaprolactone (B3415563) (PCL) to achieve a programmed release of the anesthetic. nih.gov
Electrically-Modulated Release Systems
Electrical currents provide a highly controllable external stimulus for drug delivery. Iontophoresis and electrically responsive membranes are two primary methods used for programmable this compound release.
Iontophoresis: This technique uses a mild electrical current to facilitate the transport of ionized drugs, like this compound hydrochloride, across the skin. nih.govnih.govrehabmart.com Iontophoretic devices typically consist of a drug reservoir, electrodes, and a power source, which can be programmed to control the current and dose. nih.govfda.gov Studies have shown that iontophoresis significantly enhances the transdermal permeation of this compound compared to passive diffusion. nih.govnih.gov The delivery can be finely tuned by modulating the current density and the on-off periods (duty cycle) of the current application. nih.gov This method allows for rapid onset of local anesthesia. nih.gov
| Iontophoresis Parameter | Effect on this compound Delivery | Reference |
| Current Density | Higher density increases drug permeation | nih.gov |
| Duty Cycle | Modulated current (e.g., 75% duty cycle) is well-tolerated | nih.gov |
| Application Time | Longer duration increases total drug delivered | nih.gov |
Electrically Responsive Membranes: Hybrid hydrogel membranes composed of materials like reduced graphene oxide (rGO) and poly(vinyl alcohol) (PVA) have been investigated as electrically responsive drug release systems. researchgate.net In these systems, the rGO nanosheets act as a barrier to drug diffusion. When an electrical field is applied, the release of this compound hydrochloride is significantly enhanced. The amount of drug released can be controlled by the strength of the electrical field and the concentration of rGO in the hydrogel matrix. researchgate.net
Other Programmable Devices
Beyond stimuli-responsive hydrogels and electrical systems, other innovative devices are being developed. One such example is a novel percutaneous device that combines a catheter for local anesthetic delivery with the capability for electrical neuromodulation. scholasticahq.com This dual-function device allows for a single-injection peripheral nerve block, a continuous block, and neuromodulation, potentially extending analgesia for weeks with a single procedure. scholasticahq.com
Computational and in Silico Studies of Lidocaine
Molecular Dynamics Simulations of Lidocaine-Channel Interactions
Molecular dynamics (MD) simulations have been employed to investigate the dynamic interactions between This compound (B1675312) and voltage-gated sodium channels (NaV channels), which are primary targets of this compound's action. These simulations aim to elucidate the binding sites, access pathways, and conformational changes associated with this compound binding.
Studies using MD simulations have shown that both the charged and neutral forms of this compound can partition into the lipid bilayer, with the neutral form crossing it more readily. pnas.org Simulations have revealed two distinct binding sites within the pore of NaV channels, depending on the protonation state of this compound. pnas.org Neutral compounds tend to bind in the central cavity near the S6 helix, interacting primarily with hydrophobic or aromatic residues in this region. pnas.org The charged form of this compound, however, has shown affinity for residues near the selectivity filter, leading to a binding pose that can block ion conduction through physical occlusion and electrostatic repulsion. pnas.org
Multimicrosecond MD simulations of neutral this compound interacting with the human cardiac sodium channel (hNaV1.5) have identified two access pathways to the pore lumen: a hydrophilic pathway through the intracellular gate and a hydrophobic pathway through a fenestration between domains III and IV. nih.gov These simulations also suggest that the hNaV1.5 channel can accommodate up to two this compound molecules simultaneously binding within the pore lumen, which aligns with experimental data indicating cooperative binding of multiple this compound molecules to NaV channels in an inactivated state. nih.gov Bound this compound molecules can interfere with sodium ion occupancy in the selectivity filter of hNaV1.5. nih.gov
MD simulations have been instrumental in understanding how this compound interacts with NaV channels in different conformational states. While some studies suggest preferential binding to and stabilization of the inactivated state, others indicate binding to other conformational states as well. plos.org Analysis of computational models suggests that the primary interaction of this compound with the NaV channel involves stabilization of the inactivation gate. plos.org
Docking Studies and Ligand-Protein Interactions
Molecular docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound) to a protein target and estimate the binding affinity. These studies provide insights into the specific amino acid residues involved in the interaction and the types of forces stabilizing the complex.
Docking studies have been used in conjunction with MD simulations to identify key binding sites of this compound on NaV channels. For instance, combined RosettaLigand docking and MD simulations identified the DIVS6 F1760 site as a common binding site for both neutral and charged this compound in hNaV1.5. researchgate.net This site is located near the DIII−DIV fenestration. researchgate.net
Beyond ion channels, molecular docking has also been applied to study the interaction of this compound with other proteins, such as serum albumins. Studies investigating the binding of this compound to bovine serum albumin (BSA) and human serum albumin (HSA) using molecular docking have shown that this compound binds within the binding pocket of sub-domain IIIA of both serum albumin molecules. researchgate.net These studies indicated that this compound has a higher affinity for BSA than for HSA, based on the calculated binding free energies. researchgate.net Hydrophobic forces were found to play a significant role in the binding of this compound to serum albumins. researchgate.net
Molecular docking methods are commonly used to predict binding modes and energies. researchgate.net The accuracy of these predictions can be influenced by the method used for calculating partial charges of the ligands and proteins. researchgate.net
Density Functional Theory (DFT) in Solvation Studies
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of molecules and predict their properties. In the context of this compound, DFT has been applied in solvation studies to understand its behavior in different solvent environments, particularly in novel solvent systems like deep eutectic solvents (DESs).
DFT, often combined with MD simulations, has been used to study the solvation of this compound in DESs. researchgate.netrsc.org These studies analyze the intermolecular forces between this compound and solvent molecules, including van der Waals and hydrogen bond interactions. researchgate.netrsc.org The structure, composition, and properties of the this compound solvation shells are investigated, along with potential this compound clustering and changes in solvent structures upon dissolution. researchgate.netrsc.org
Studies using DFT and MD have shown effective solvation of this compound in deep eutectics due to strong solute-solvent intermolecular interactions, accompanied by slight volume expansion and minor solvent structural changes. researchgate.netrsc.org This confirms DESs as potentially suitable media for pharmaceutical applications involving this compound. researchgate.netrsc.org DFT calculations have revealed that hydrogen bonding plays a significant role in enhancing the solubility of this compound in certain ionic liquids, which are related to DESs. researchgate.net Both anions and cations of ionic liquids can form hydrogen bond interactions with drugs, contributing to favorable solubility. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling for Drug-Drug Interactions
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. PBPK models integrate physiological parameters with drug-specific properties to predict drug concentrations in various tissues and organs over time. This approach is valuable for predicting drug-drug interactions (DDIs).
PBPK modeling has been applied to predict DDIs involving this compound, particularly in perioperative settings where this compound is often co-administered with other drugs. mdpi.comresearchgate.netnih.gov Studies have investigated the potential interactions between this compound and drugs such as rocuronium, propofol, and paracetamol, focusing on cytochrome P450 (CYP)-mediated metabolism. mdpi.comresearchgate.netnih.gov this compound, propofol, rocuronium, and paracetamol can share common metabolic pathways involving CYP enzymes, which can lead to significant interactions. mdpi.com
Using PBPK modeling software like GastroPlus™ and in vitro experiments, researchers have simulated this compound's pharmacokinetics and its interactions with these co-administered drugs. mdpi.com PBPK simulations have indicated moderate interactions between this compound and rocuronium, weak interactions with propofol, and no relevant interactions with paracetamol. nih.gov These computational findings, supported by experimental data, emphasize the importance of considering potential DDIs and the need for dose adjustments in clinical practice to enhance patient safety. mdpi.comnih.gov PBPK modeling can help predict such interactions and guide dose adjustments. mdpi.com
Computational Analysis of Antioxidant Activity
Computational methods, including quantum chemistry techniques like DFT, have been used to analyze the potential antioxidant activity of this compound. These studies aim to understand the mechanisms by which this compound might scavenge free radicals.
Computational studies, often combined with experimental assays, have explored the free radical scavenging capacity of this compound. nih.govresearchgate.netnih.gov Quantum chemical calculations have been employed to investigate the most probable reaction mechanisms involved in this compound's antioxidant activity. nih.govresearchgate.netnih.gov
Research suggests that this compound exhibits modest free radical scavenging activity in aqueous environments. nih.govresearchgate.netnih.gov Computational analysis, specifically using DFT, has indicated that the most thermodynamically favorable reaction mechanism involves hydrogen atom transfer between a specific carbon-hydrogen bond vicinal to the carbonyl group of this compound and the free radical. nih.govresearchgate.netnih.gov This mechanism leads to the formation of a this compound radical. researchgate.net
However, computational calculations have also confirmed experimental findings that the antioxidant activity of this compound appears to be negligible in lipophilic environments, such as cellular membranes. nih.govresearchgate.netnih.gov This suggests that the environment's lipophilicity influences this compound's free radical scavenging activity. nih.govresearchgate.netnih.gov
Computational studies have also investigated the antioxidant potential of metal complexes involving this compound as a ligand. For example, DFT has been used to analyze the antioxidant activity of a copper(II) complex based on this compound and ibuprofen (B1674241) amide-phenanthroline agents, evaluating thermochemical parameters related to radical scavenging. researchgate.netrsc.org
Experimental Methodologies and Models in Lidocaine Research
In Vitro Research Models
In vitro research provides a controlled environment to investigate the direct effects of lidocaine (B1675312) on cellular and subcellular components, minimizing the systemic variables present in whole-organism studies.
Cell Culture Systems
Cell culture systems are fundamental tools in this compound research, allowing for the investigation of its effects on specific cell types in isolation.
Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells are frequently used to model this compound-induced neurotoxicity. nih.govnih.govcambridge.org Studies have shown that this compound can induce apoptosis and necrosis in these cells in a concentration- and time-dependent manner. nih.govcambridge.org For instance, exposure of retinoic acid-differentiated SH-SY5Y cells to this compound resulted in increased trypan blue staining, lactate (B86563) dehydrogenase (LDH) release, and annexin (B1180172) V binding, indicating cell death. nih.govcambridge.org Specifically, this compound at 3 mM was found to induce apoptosis, while at 10 mM, 47% of the cells became necrotic, and at 30 mM, this figure rose to 98%. nih.govcambridge.org Research on these cells has also revealed that while both this compound and articaine (B41015) can be cytotoxic, articaine is not necessarily more neurotoxic than this compound in this in vitro setting. nih.gov
Cardiac Myocytes: Isolated cardiac myocytes from animal models, such as cats and guinea pigs, have been crucial for studying this compound's antiarrhythmic properties. nih.gov Investigations using these cells have demonstrated that this compound blocks sodium channels in a use-dependent fashion. nih.gov Furthermore, studies on ventricular myocytes from the epicardial border zone of infarcted hearts have shown that this compound can alter Na+ channel gating, potentially underlying its antiarrhythmic effects in ischemic tissue. ahajournals.org Research has also shown that this compound can protect cardiomyocytes from apoptosis induced by hypoxia and reoxygenation. nih.gov
Cancer Cell Lines: A diverse range of cancer cell lines has been employed to explore the potential anticancer effects of this compound. These include:
Breast Cancer Cells: Studies have indicated that clinically relevant concentrations of this compound may cause DNA demethylation in breast cancer cell lines. nih.gov In triple-negative breast cancer cell lines, this compound has been shown to inhibit proliferation. frontiersin.org
Lung Cancer Cells: In non-small cell lung cancer (NSCLC) A549 cells, this compound has been observed to induce epithelial-mesenchymal transition (EMT). spandidos-publications.com Conversely, other research suggests this compound can inhibit lung cancer cell proliferation by regulating the miR-539/EGFR axis. nih.gov
Cervical Cancer Cells: this compound has been found to suppress proliferation and induce apoptosis in cervical cancer cells. nih.gov
Other Cancer Lines: The effects of this compound have also been assessed in ovarian and pancreatic cancer cell lines, where it stimulated the function of natural killer (NK) cells against these tumor cells. nih.gov
HepG2 Cells: The human hepatocarcinoma cell line, HepG2, has been used to investigate this compound's effects on liver cancer cells. Research has demonstrated that this compound can inhibit the growth of HepG2 cells in a dose- and time-dependent manner by modulating apoptotic pathways, including increasing Bax protein expression and activating caspase-3. nih.gov It has also been shown to enhance the cytotoxicity of cisplatin (B142131) in these cells. nih.gov
HaCaT Cells: Human keratinocyte (HaCaT) cells serve as a model for studying the effects of this compound on skin cells. Research has explored the impact of this compound on filaggrin (FLG) expression in HaCaT cells, which is relevant to skin barrier function. researchgate.net Cytotoxicity studies have also been conducted on HaCaT cells to assess the safety of this compound formulations. researchgate.net
Table 1: Summary of this compound Research Findings in Various Cell Lines
| Cell Line | Model For | Key Research Findings | Citations |
|---|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | Neuronal apoptosis and neurotoxicity | Induces concentration- and time-dependent apoptosis and necrosis. | nih.govnih.govcambridge.org |
| Isolated Cardiac Myocytes | Cardiac electrophysiology and ischemia | Exhibits use-dependent block of sodium channels; protects against hypoxia-reoxygenation induced apoptosis. | nih.govahajournals.orgnih.gov |
| Breast Cancer Cells | Breast cancer | May induce DNA demethylation; inhibits proliferation of triple-negative breast cancer cells. | nih.govfrontiersin.org |
| A549 (NSCLC) | Lung cancer | Can induce epithelial-mesenchymal transition; may inhibit proliferation via miR-539/EGFR axis. | nih.govspandidos-publications.com |
| HepG2 (Hepatocarcinoma) | Liver cancer | Inhibits growth in a dose- and time-dependent manner; enhances cisplatin cytotoxicity. | nih.gov |
| HaCaT (Human Keratinocytes) | Skin cells | Used to study effects on skin barrier proteins like filaggrin and to assess cytotoxicity. | researchgate.netresearchgate.net |
Excised Tissue Preparations
Excised tissues provide a more complex, multicellular environment to study the effects of this compound while still maintaining experimental control.
Nerve Fibers: Isolated nerve fibers from animals, such as the rat sciatic nerve, are used to study the direct anesthetic effects of this compound on nerve conduction. researchgate.net Electrophysiological recordings from these preparations allow for the classification of different fiber types (e.g., Aα, Aδ, C fibers) and the determination of their differential susceptibility to this compound blockade. researchgate.net Studies have shown that this compound can preferentially block small myelinated sensory and motor fibers. researchgate.net For example, the order of susceptibility to tonic blockade was found to be Aγ > Aδ = Aα > Aαβ > C fibers. researchgate.net Such preparations have also been used to investigate how local this compound administration can inhibit the formation of traumatic neuromas by reducing nerve fiber regeneration. mdpi.com
Rabbit Carotid Artery: Excised rings from the rabbit carotid artery are used in in vitro pharmacology setups to study the vascular effects of this compound. nih.govnih.gov These experiments have shown that this compound can have a biphasic effect on vascular tone. At lower concentrations, it can potentiate norepinephrine-induced contraction, while at higher concentrations, it causes vasodilation. nih.govnih.gov These models are valuable for understanding how this compound might affect blood flow when used during surgical procedures. nih.gov
Rat Skin: Excised rat skin is commonly used in Franz diffusion cells to study the percutaneous absorption and permeation kinetics of topical this compound formulations. nih.govnih.gov These assays measure the rate and extent to which this compound passes through the skin, providing crucial data for the development of effective topical anesthetics. nih.gov
Bovine Liver Slices: While less common in recent literature for this compound specifically, liver slice technology is a well-established model for studying drug metabolism. In the liver, this compound is metabolized by cytochrome P450 enzymes into its active metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX). nih.govnih.gov
Patch-Clamp Electrophysiology
The patch-clamp technique is a powerful electrophysiological tool that allows for the study of ion channel function at the single-molecule level. numberanalytics.comwikipedia.org It has been instrumental in defining the primary mechanism of action of this compound, which is the blockade of voltage-gated sodium channels (VGSCs). nih.gov
By applying this technique to various cells, including neurons and cardiac myocytes, researchers can record the ionic currents flowing through individual channels and observe how this compound alters their behavior. nih.govnih.gov Patch-clamp studies have revealed that this compound binds to the open and inactivated states of the sodium channel with higher affinity than the resting state, which explains its use-dependent and voltage-dependent blocking characteristics. nih.gov This technique has also been used to investigate this compound's effects on other ion channels, such as potassium and calcium channels, in dorsal root ganglion neurons, contributing to a more complete picture of its analgesic effects. nih.gov For example, whole-cell patch-clamp of rat dorsal horn neurons showed that 100 μM this compound could inhibit voltage-gated potassium channels in certain neuron types. nih.gov
Biochemical Assays
Biochemical assays are used to measure the effect of this compound on specific molecular pathways and cellular processes.
Enzyme Activity: The activity of various enzymes can be measured to understand this compound's downstream effects. For instance, gelatin zymography has been used to show that this compound can increase the enzymatic activity of matrix metalloproteinase-9 (MMP-9) in tendon cells. mdpi.com Assays measuring the activity of enzymes like caspase-3 are also used to quantify apoptosis in cells treated with this compound. nih.gov
Mediator Release: The influence of this compound on the release of inflammatory mediators is a key area of research. Assays such as enzyme-linked immunosorbent assay (ELISA) are used to quantify the release of cytokines and other signaling molecules. Studies have shown that this compound can inhibit the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), IL-4, and IL-6. nih.gov It can also reduce the release of eosinophil cationic protein (ECP) from eosinophils. mdpi.com
Cytotoxicity and Viability Assays
Determining the cytotoxic potential of this compound is crucial, especially when considering its application near sensitive tissues like nerves or in novel therapeutic contexts like cancer treatment.
Common assays include:
Trypan Blue Staining: This dye exclusion test identifies cells with compromised membrane integrity. Studies on human neuroblastoma cells have used this method to quantify this compound-induced cell death. nih.govcambridge.org
Lactate Dehydrogenase (LDH) Release: The release of this cytosolic enzyme into the culture medium is a marker of cell membrane damage and necrosis. This assay has been used to demonstrate the cytotoxic effects of this compound on neuronal cells. nih.govcambridge.org
MTT and CCK-8 Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability and proliferation. They have been used to show that this compound can reduce the viability of tendon cells and cancer cells in a dose-dependent manner. researchgate.netmdpi.com
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells. It has been used to confirm that this compound induces both apoptosis and necrosis in neuronal cell lines. nih.govcambridge.org
In Vitro Drug Release and Permeation Assays
These assays are essential for the development and quality control of topical and controlled-release formulations of this compound.
Drug Release Assays: These experiments measure the rate at which this compound is released from a formulation (e.g., gel, patch, microspheres) into a dissolution medium. This helps predict how the drug will become available for absorption in vivo.
Permeation Assays: Typically using Franz diffusion cells with either synthetic membranes or excised skin (like rat or pig skin), these assays quantify the transport of this compound across a barrier. nih.gov The concentration of this compound that permeates the membrane over time is measured, often using high-performance liquid chromatography (HPLC). nih.gov These studies are critical for optimizing formulations to achieve effective local concentrations of the anesthetic. nih.govnih.gov
Table 2: Overview of In Vitro Assay Types in this compound Research
| Assay Type | Purpose | Example Application in this compound Research | Citations |
|---|---|---|---|
| Biochemical Assays | |||
| Enzyme Activity | To measure the effect of this compound on specific enzyme functions. | Measuring increased MMP-9 activity in tendon cells via gelatin zymography. | mdpi.com |
| Mediator Release (ELISA) | To quantify the release of inflammatory molecules. | Measuring the inhibition of TNF-α and IL-6 release from inflammatory cells. | nih.gov |
| Cytotoxicity/Viability Assays | |||
| LDH Release | To quantify cell necrosis via membrane damage. | Assessing neurotoxicity of this compound in SH-SY5Y cells. | nih.govcambridge.org |
| CCK-8 / MTT | To measure cell viability and proliferation. | Evaluating the dose-dependent reduction in viability of tendon cells. | mdpi.com |
| Annexin V/PI Staining | To differentiate between apoptosis and necrosis. | Confirming this compound-induced apoptosis in human neuroblastoma cells. | nih.govcambridge.org |
| Drug Delivery Assays | |||
| In Vitro Release | To measure the rate of drug release from a formulation. | Characterizing release from biodegradable poly(lactic-co-glycolic acid) microspheres. | nih.gov |
| In Vitro Permeation | To measure drug transport across a membrane/skin. | Using Franz diffusion cells with rat skin to determine percutaneous absorption kinetics. | nih.govnih.gov |
In Vivo Research Models
In vivo research models are indispensable for understanding the complex physiological and pathological effects of chemical compounds in a living organism. For this compound, a wide array of animal models has been employed to elucidate its mechanisms of action across different biological systems. These models, ranging from rodents to larger mammals, allow for the investigation of its neurophysiological, cardiac, analgesic, and anti-cancer properties, as well as its metabolic fate.
Rodent Models (e.g., rats, mice) for Neurophysiological Studies
Rodent models, particularly rats and mice, are fundamental in neurophysiological research on this compound, providing insights into its effects on both the central and peripheral nervous systems. Studies using these models have explored everything from basic axonal conduction to complex cognitive functions and neurodegenerative processes.
Researchers have developed in vivo mouse models to investigate the effects of local anesthetic nanomedicines on axonal function. frontiersin.org By combining conventional conduction studies with "threshold-tracking" excitability studies, these models offer a translational approach to understanding how formulations like liposomal this compound affect motor axon function. frontiersin.org For instance, one study detected a slower recovery of the compound motor action potential (CMAP) following liposomal this compound administration compared to non-encapsulated this compound, providing insight into the drug's release and action at the nerve fiber level. frontiersin.org
Beyond the peripheral nerves, rodent models are used to study this compound's impact on the central nervous system. In the spinal cord, whole-cell patch-clamp techniques on slices from rats have shown that this compound inhibits hyperpolarization-activated cyclic nucleotide (HCN) channels in substantia gelatinosa neurons. nih.gov This inhibition, which occurs in a concentration-dependent manner, is thought to contribute to the central analgesic effect of systemically administered this compound by suppressing neuronal excitability. nih.gov Specifically, this compound was found to decrease the resting membrane potential, increase membrane resistance, and reduce rebound spike frequency in these neurons. nih.gov
The neurotoxic potential of this compound is also investigated using rodent models. Studies on developing motor neurons from Sprague-Dawley rat fetuses revealed that this compound can reduce cell viability and increase cytotoxicity, reactive oxygen species (ROS) production, and apoptosis in a concentration-dependent manner. mdpi.com Similarly, research in 7-day-old C57BL6 mice indicated that while this compound induced minimal apoptosis in the developing brain compared to other anesthetics, it still caused more frequent apoptosis in the thalamus than saline. elsevierpure.com In aged mice, repeated exposure to systemic this compound has been shown to result in cognitive impairment, neuronal apoptosis, and synaptic loss in the hippocampus. nih.gov This neurotoxicity appears to be mediated by the activation of microglia and neurotoxic A1 astrocytes. nih.gov Conversely, other studies suggest a neuroprotective role for this compound. In a rat model of cerebral ischemia-reperfusion injury, this compound was found to improve neurological function and inhibit neuronal apoptosis, potentially through the activation of the cAMP/PKA signaling pathway. nih.gov
Table 1: Key Findings from Neurophysiological Studies in Rodent Models
| Model Organism | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse | Axonal Conduction & Excitability | Liposomal this compound resulted in a slower recovery of compound motor action potential (CMAP) compared to non-encapsulated form. frontiersin.org | frontiersin.org |
| Rat | Spinal Neuron Activity (HCN Channels) | This compound inhibits HCN channels in substantia gelatinosa neurons, decreasing neuronal excitability. nih.gov | nih.gov |
| Aged Mouse | Cognitive Function & Neuroinflammation | Repeated this compound exposure led to cognitive impairment, neuronal apoptosis, and activation of microglia and neurotoxic A1 astrocytes. nih.gov | nih.gov |
| Rat | Cerebral Ischemia-Reperfusion Injury | This compound improved neurological function and inhibited neuronal apoptosis, possibly via the cAMP/PKA signaling pathway. nih.gov | nih.gov |
| Rat (fetus) | Neurotoxicity on Developing Neurons | This compound reduced cell viability and increased cytotoxicity and apoptosis in embryonic spinal cord motor neurons. mdpi.com | mdpi.com |
| Mouse (neonate) | Neurodegeneration | this compound induced minimal apoptosis in the developing brain but showed some effect in the thalamus. elsevierpure.com | elsevierpure.com |
Animal Models for Cardiac Electrophysiology
Canine models have historically been crucial for studying the cardiac electrophysiological effects of this compound, particularly its antiarrhythmic properties. These models allow for detailed investigation into how this compound alters the electrical activity of heart muscle and specialized conducting tissues.
In dogs with experimentally induced acute myocardial infarction, this compound has been shown to have different effects on infarcted and normal cardiac tissue. nih.gov It significantly prolongs the activation time (Q-EG interval) and the effective refractory period (ERP) in the infarcted zone, while having minimal effect on the normal zone. nih.gov This selective action on damaged tissue is believed to reduce the disparity in refractoriness between normal and infarcted areas, which may explain its effectiveness in controlling ventricular arrhythmias post-infarction. nih.gov
Studies on isolated canine Purkinje fibers and ventricular muscle provide a cellular-level understanding of these effects. ahajournals.orgnih.gov this compound shortens the action potential duration (APD) and ERP but increases the ratio of ERP to APD. nih.gov It also impairs the ability of these fibers to respond to rapid stimulation and decreases the rate of spontaneous diastolic depolarization in Purkinje fibers. ahajournals.org A key finding is that this compound, similar to other antiarrhythmic agents, increases the membrane potential required to elicit a propagated premature response, meaning that premature beats are only triggered at a more negative (and safer) potential, leading to more rapid and stable conduction. ahajournals.org
Furthermore, research in anesthetized open-chest dogs has quantified this compound's ability to increase the ventricular fibrillation threshold (VFT), which is the minimum current required to induce fibrillation. ahajournals.org this compound was found to raise the VFT during normal heart rhythm and, importantly, to reverse the fall in VFT that occurs during acute myocardial ischemia and in the presence of premature ventricular contractions. ahajournals.org
Table 2: Findings from Cardiac Electrophysiology Studies in Canine Models
| Study Focus | Key Electrophysiological Findings | Reference(s) |
|---|---|---|
| Acute Myocardial Infarction | Selectively prolonged activation time (Q-EG interval) and effective refractory period (ERP) in the infarcted zone. nih.gov | nih.gov |
| Purkinje Fibers & Ventricular Muscle | Shortened action potential duration (APD) and ERP; increased ERP/APD ratio; decreased rate of diastolic depolarization. ahajournals.orgnih.gov | ahajournals.orgnih.gov |
| Ventricular Fibrillation Threshold (VFT) | Increased VFT during normal rhythm and reversed the ischemia-induced decrease in VFT. ahajournals.org | ahajournals.org |
| Premature Responses in Purkinje Fibers | Increased the membrane potential threshold at which premature responses could be elicited, leading to more stable conduction. ahajournals.org | ahajournals.org |
Xenograft and Carcinomatosis Models in Cancer Research
The potential role of this compound in oncology is an emerging area of research, with xenograft and carcinomatosis models in rodents being central to these investigations. These models involve implanting human cancer cells into immunocompromised mice or rats to study tumor growth and the effects of potential therapies.
In a xenograft model of human hepatocellular carcinoma (HepG2 cells), this compound was found to suppress tumor development. nih.gov More significantly, it enhanced the anti-tumor activity of the chemotherapy drug cisplatin. nih.gov The underlying mechanism appears to involve the induction of apoptosis, evidenced by an increase in Bax and activated caspase-3 proteins and a decrease in Bcl-2 protein. nih.gov
Similar anti-tumor effects have been observed in bladder cancer research. Using a xenograft mouse model with NBT-II rat bladder carcinoma cells, studies have demonstrated that intravesical instillation of this compound can decrease bladder cancer development. mdpi.comnih.gov The volume of bladder tumors in mice treated with this compound was reduced by approximately 50% compared to saline-treated controls. mdpi.com The mechanism in this model was linked to the induction of autophagy. nih.gov
Research using a rat model of colon carcinoma also showed inhibitory effects of this compound on tumor progression. researchgate.net In this study, which simulated perioperative administration, this compound was associated with smaller tumor volumes and weights compared to a control group. researchgate.net These in vivo findings support a growing body of evidence suggesting that this compound may have direct anti-cancer properties. researchgate.net
Table 3: this compound Research in Xenograft and Cancer Models
| Cancer Type | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | Xenograft Mouse Model (HepG2 cells) | This compound suppressed tumor growth and enhanced the sensitivity of tumors to cisplatin. nih.gov | nih.gov |
| Bladder Cancer | Xenograft Mouse Model (NBT-II cells) | Intravesical this compound reduced bladder tumor volume by inducing autophagy. mdpi.comnih.gov | mdpi.comnih.gov |
| Colon Carcinoma | Xenograft Rat Model (HCT-15 cells) | Perioperative this compound administration resulted in smaller tumor volumes and weights. researchgate.net | researchgate.net |
Models for Pain and Antinociception Assessment
A variety of animal models, primarily in rats and mice, are used to evaluate the analgesic and antinociceptive properties of this compound, especially in the context of persistent inflammatory and neuropathic pain. These models are crucial for understanding the mechanisms behind pain relief.
Commonly used models of neuropathic pain include the chronic constriction injury (CCI), partial sciatic ligation (PSL), and spinal nerve ligation (SNL) models in rats. researchgate.net In a model of sciatic nerve compression in Wistar rats, preemptive local infiltration of this compound was shown to significantly reduce postoperative neuropathic pain behaviors, such as scratching, and increase the latency to withdrawal from thermal stimuli. nih.govresearchgate.net In a rat model of diabetic neuropathy, nerves showed increased sensitivity and prolonged residence time for this compound, suggesting both pharmacodynamic and pharmacokinetic mechanisms contribute to its enhanced effect in this condition. nih.gov
For inflammatory pain, the formalin test is widely used. This test involves injecting formalin into the paw, which induces a biphasic pain response (an acute phase followed by a persistent inflammatory phase). Studies have shown that this compound can produce significant antinociceptive effects in both phases. researchgate.netnih.govresearchgate.net Other models of inflammatory pain include injecting agents like carrageenan or complete Freund's adjuvant (CFA). nih.govresearchgate.netspandidos-publications.com In a CFA-induced inflammatory pain model in rats, this compound was found to alleviate pain by inhibiting the activation of the MAPK/ERK/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory factors like TNF-α, IL-1β, and IL-6. spandidos-publications.com
Research has also demonstrated that this compound's metabolites contribute to its analgesic effects. nih.gov The metabolite N-ethylglycine (EG) has been shown to ameliorate hyperalgesia and allodynia in rodent models of inflammatory and neuropathic pain by enhancing spinal inhibition of pain processing. nih.gov
Table 4: Animal Models for Assessing this compound's Antinociceptive Effects
| Pain Model Type | Specific Model | Animal | Key Findings | Reference(s) |
|---|---|---|---|---|
| Neuropathic Pain | Sciatic Nerve Compression | Rat | Preemptive this compound reduced postoperative pain behaviors. nih.govresearchgate.net | nih.govresearchgate.net |
| Neuropathic Pain | Streptozotocin-induced Diabetic Neuropathy | Rat | Diabetic nerves showed increased sensitivity and prolonged local anesthetic residence time. nih.gov | nih.gov |
| Inflammatory Pain | Formalin Test | Rat, Mouse | This compound demonstrated significant antinociceptive effects in both acute and inflammatory phases. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA) | Rat | This compound attenuated pain by regulating the MAPK/ERK/NF-κB signaling pathway and reducing inflammatory cytokines. spandidos-publications.com | spandidos-publications.com |
| Inflammatory Pain | Carrageenan-induced Hyperalgesia | Rat | A complexed form of this compound showed a better effect on heat hyperalgesia compared to plain this compound. nih.govresearchgate.net | nih.govresearchgate.net |
Studies on Metabolism and Pharmacokinetics in Animal Species
Understanding the pharmacokinetics (what the body does to the drug) and metabolism of this compound is critical for its application. Various animal species have been used to model these processes.
Canine models have been extensively used to study this compound pharmacokinetics. In dogs undergoing surgery, the population value for this compound clearance was determined to be 1,043 mL/h/kg. avma.org Studies have also investigated the formation of its primary metabolite, monoethylglycinexylidide (MEGX), which itself has anesthetic potency. avma.orgresearchgate.net The ratio of MEGX to this compound concentration in the blood has been explored as a potential marker for hepatic metabolic function. researchgate.net The co-administration of adrenaline with this compound in dogs has been shown to significantly decrease the peak plasma concentration and the absorption rate of this compound, thereby prolonging its local action. plos.orgnih.govnih.gov
Rat models are also valuable for pharmacokinetic research. In an isolated perfused rat liver model, researchers have evaluated different mathematical models (well-stirred, parallel tube) to simulate the time-dependent elimination of this compound and the formation of its metabolites. nih.gov Studies in rats with diabetic neuropathy have shown that the intraneural concentration of this compound is higher compared to control rats, indicating that pharmacokinetic factors within the nerve itself can be altered by disease states. nih.gov
Pharmacokinetic studies have also been conducted in other species for specific applications. In lambs, the pharmacokinetics of injectable this compound and a this compound-impregnated band for castration and tail docking have been assessed to determine tissue concentrations and effective levels for pain management. mdpi.com
Table 5: Selected Pharmacokinetic Findings for this compound in Animal Species
| Animal Species | Study Context | Key Pharmacokinetic Findings | Reference(s) |
|---|---|---|---|
| Dog | Post-surgical Infusion | This compound clearance was estimated at 1,043 mL/h/kg. avma.org | avma.org |
| Dog | Paravertebral Nerve Block | Adrenaline co-administration decreased peak plasma this compound concentration by ~60% and slowed its absorption rate. plos.orgnih.govnih.gov | plos.orgnih.govnih.gov |
| Dog | Hepatic Function Marker | The ratio of MEGX/lidocaine concentration at 30 minutes post-administration correlated well with total metabolic activity. researchgate.net | researchgate.net |
| Rat | Diabetic Neuropathy Model | Intraneural this compound concentration was higher in diabetic animals 60 minutes after nerve block. nih.gov | nih.gov |
| Rat | Isolated Perfused Liver | Time-dependent behavior of this compound and its metabolites was used to discriminate between different liver elimination models. nih.gov | nih.gov |
| Lamb | Castration/Tail Docking | Tissue this compound levels from an impregnated band reached and exceeded the effective concentration (EC50) in as little as 30 minutes. mdpi.com | mdpi.com |
Future Directions and Emerging Research Areas
Exploration of Novel Molecular Targets for Lidocaine (B1675312)
While this compound is well-known for its blockade of voltage-gated sodium channels, research is increasingly identifying additional molecular targets that contribute to its diverse pharmacological effects. Studies suggest that this compound may exert effects through G-protein-coupled receptor (GPCR) and toll-like receptor (TLR) signaling pathways, influencing downstream cytokine production. mdpi.comresearchgate.net Specifically, TLR4 activation in macrophages and GPCR activation in lymphocytes have been implicated in this compound's modulation of cytokine secretion. mdpi.comresearchgate.net Research in gastric cancer models indicates that this compound enhances IL-12 production in CD14+ tumor-infiltrating immune cells via TLR4 signaling. mdpi.com
Beyond sodium channels, this compound has been shown to block various types of potassium channels, which are crucial in regulating neuronal excitability and are potential targets for pain therapy. nih.gov Examples include the voltage-insensitive 'flicker' K+ channel, KV channels in sciatic nerve fibers, and rat brain KV1.1 and KV3.1 channels. nih.gov Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, significant in neuronal excitability, are also inhibited by this compound, potentially reducing excitability in dorsal-horn neurons. nih.govnih.gov
Emerging research highlights the bitter taste receptor T2R14 as a novel target, particularly in cancer cells. targetedonc.comtodaysrdh.comupenn.edu this compound's activation of T2R14 has been shown to trigger intracellular calcium responses and induce apoptosis in head and neck squamous cell carcinoma cells. todaysrdh.comupenn.edu This mechanism involves mitochondrial calcium ion overload, leading to reactive oxygen species production, and proteasome inhibition. todaysrdh.comupenn.edu
Further research is warranted to confirm the exact targets of this compound in different cancer types and to fully understand the mechanisms underlying its effects on pain pathways beyond sodium channel blockade, potentially involving NMDA receptors and muscarinic cholinergic receptors. frontiersin.orgnih.govresearchgate.net
Development of Advanced this compound Analogs with Tailored Pharmacological Profiles
The development of this compound analogs aims to create compounds with improved properties, such as enhanced metabolic stability, longer duration of action, or selective targeting of specific pathways. Researchers are exploring modifications to the this compound structure to overcome limitations of the parent compound.
One approach involves bioisosteric replacement, such as incorporating 1,2,3-triazole linkages, to create metabolically stable analogs with potentially improved in vivo local anesthetic properties. researchgate.net Studies have synthesized and examined this compound analogs with modifications on both the aromatic and acyl moieties, evaluating their anti-inflammatory properties, particularly their effects on eosinophil activation and survival. mdpi.com For instance, certain analogs have demonstrated stronger inhibition of superoxide (B77818) production from eosinophils compared to this compound and dexamethasone. mdpi.com
Quaternary this compound derivatives (QLDs) have also attracted attention for their potential to provide long-lasting and selective sensory blockade, although challenges remain regarding their onset time, completeness of sensory block, and potential toxicity. dovepress.com Research continues to investigate the channels and mechanisms of QLDs to optimize their pharmacological characteristics. dovepress.com
Studies have also explored this compound analogs for their cardiovascular and central activity, revealing that modifications can lead to compounds with differential potencies in lowering blood pressure or protecting against arrhythmias compared to this compound. karger.com The synthesis of novel this compound and procainamide (B1213733) analogues using solid-phase strategies with backbone amide linker (BAL) anchoring is also being investigated. acs.org
Integration of Multi-omics Data in this compound Research
The application of multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other biological layers, is an emerging area in understanding the complex effects of this compound. This holistic approach can provide a more comprehensive view of how this compound interacts with biological systems and influences various pathways.
Studies investigating this compound's effects on immune responses have utilized multi-omics-based assessments to examine cytokine production in peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating immune cells (TIICs). mdpi.comresearchgate.net These studies have revealed differential effects of this compound on pro- and anti-inflammatory cytokine levels depending on the cell type and microenvironment. mdpi.comresearchgate.net
While specific detailed examples of multi-omics data integration solely focused on this compound's primary mechanisms are still emerging, the broader application of multi-omics in drug research, including the analysis of drug-related metabolites like this compound and its derivatives in biological samples, highlights the potential of this approach to uncover deeper insights into this compound's actions and effects. nih.govthno.org For example, multi-omics analysis has been used to assess the impact of various factors on biological systems, including the presence of compounds like this compound as internal standards in metabolome analysis. biorxiv.org
Applications of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development, and these technologies hold promise for advancing this compound research. AI and ML can analyze large datasets to identify potential novel targets, predict the efficacy and safety of new this compound analogs, and optimize drug design. researchgate.netmdpi.comnih.gov
ML models can be used to predict the synthetic feasibility of molecules and optimize reaction conditions for better yields, as exemplified by studies involving this compound as a target molecule in reaction prediction processes. researchgate.net AI algorithms can also assist in the de novo design of drug molecules with tailored properties by generating optimized molecular structures targeting specific biological activities while considering pharmacological and safety profiles. nih.gov
Investigating this compound's Role in Specific Disease Pathophysiologies Beyond Anesthesia (e.g., oncology, inflammatory diseases)
Beyond its anesthetic and antiarrhythmic uses, this compound is being investigated for its potential therapeutic roles in various diseases, particularly in oncology and inflammatory conditions.
In oncology, research suggests that this compound may have anti-tumor properties and could potentially serve as an adjunct therapy. mdpi.comfrontiersin.org Studies have shown that this compound can suppress cancer cell growth in vitro and in vivo through multiple mechanisms, including regulating epigenetic changes, promoting apoptosis, and influencing ABC transporters, metastasis, and angiogenesis. frontiersin.org this compound has also been observed to enhance anti-tumor immunity by modulating the tumor immune microenvironment, for instance, by enhancing CD8+ T cell cytotoxicity and altering cytokine profiles in tumor-infiltrating immune cells. mdpi.com The activation of the bitter taste receptor T2R14 by this compound is being explored as a mechanism for inducing cancer cell death, particularly in head and neck squamous cell carcinomas. targetedonc.comtodaysrdh.comupenn.edu Clinical trials are being planned to evaluate the use of this compound as an adjunct therapy in certain cancers. targetedonc.comupenn.edufrontiersin.org
This compound also possesses significant anti-inflammatory properties, which are being investigated in various contexts. nih.govmdpi.com It can modulate inflammation by reducing the activation of neutrophils and macrophages, decreasing the release of pro-inflammatory cytokines and prostaglandins, and preserving endothelial integrity. nih.govmdpi.com These anti-inflammatory effects are believed to occur through mechanisms beyond sodium channel blockade, potentially involving the inhibition of NF-κB activation and its downstream cytokine production. nih.gov Research suggests that this compound's anti-inflammatory effects may be beneficial in conditions characterized by excessive inflammatory responses. mdpi.com
Q & A
Q. How can researchers ensure reproducibility in lidocaine synthesis and characterization?
To ensure reproducibility, document all synthesis steps meticulously, including reagent purity (e.g., >98% for analytical standards ), reaction conditions (temperature, solvent ratios), and purification methods. Characterize the final product using techniques like NMR, HPLC, or mass spectrometry to confirm identity and purity . For known compounds, cite established protocols; for novel derivatives, provide full spectral data and purity metrics in the main text or supplementary materials .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for this compound hydrochloride, which outline hazards (e.g., neurotoxicity, skin irritation) and precautions. Use personal protective equipment (PPE), fume hoods, and proper waste disposal methods aligned with EPA and ATSDR guidelines . Document safety measures in the "Methods" section to comply with institutional review standards .
Q. How should researchers design experiments to assess this compound’s local anesthetic efficacy in vitro?
Use validated models such as isolated nerve preparations or cell-based assays (e.g., sodium channel inhibition in DRG neurons). Include positive controls (e.g., bupivacaine) and quantify outcomes via electrophysiological recordings or fluorescence-based assays. Ensure statistical power by calculating sample sizes and reporting variability metrics (SD, SEM) .
Advanced Research Questions
Q. How can contradictory findings in this compound efficacy studies be resolved?
Contradictions often arise from variability in trial design, dosing regimens, or patient populations. Conduct subgroup analyses by trial design (e.g., randomized vs. observational) or methodological quality (e.g., blinding adequacy) to identify confounding factors . Use meta-regression to explore heterogeneity and sensitivity analyses to test robustness .
Q. What methodologies are recommended for pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound?
Employ compartmental modeling using plasma concentration-time data from animal or human studies. Incorporate covariates (e.g., age, hepatic function) to account for inter-individual variability. Validate models through bootstrapping or visual predictive checks. Open-source tools like NONMEM or R/PKPDsim can enhance reproducibility .
Q. How can researchers address ethical challenges in human trials involving this compound?
Adhere to ethical frameworks by obtaining IRB approval, informed consent, and monitoring adverse events (e.g., CNS toxicity). For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria with risk-benefit analyses. Reference guidelines from regulatory bodies like the FDA or EMA in the "Methods" section .
Methodological and Analytical Considerations
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?
Use nonlinear regression (e.g., sigmoidal Emax models) to estimate EC50 values. For skewed data, apply log transformations or nonparametric tests (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should large-scale this compound interaction datasets be managed and interpreted?
Implement data normalization (e.g., z-scoring) to reduce batch effects. Use machine learning algorithms (e.g., random forests) to identify predictors of drug interactions. Validate findings through independent cohorts or in vitro assays .
Q. What strategies enhance the rigor of literature reviews on this compound’s mechanisms?
Apply systematic review protocols (PRISMA) with PICO frameworks: Population (e.g., animal/human models), Intervention (this compound administration), Comparison (placebo/alternatives), Outcomes (efficacy/safety). Critically appraise sources using tools like AMSTAR-2 to assess bias .
Theoretical and Translational Insights
Q. How can this compound research contribute to theoretical models of sodium channel blockade?
Integrate molecular dynamics simulations with experimental data (e.g., patch-clamp recordings) to map this compound’s binding sites. Compare results with structural analogs (e.g., mexiletine) to refine hypotheses about steric and electronic interactions .
Q. What are best practices for reporting negative or inconclusive this compound study results?
Transparently disclose limitations (e.g., small sample sizes, assay sensitivity) in the "Discussion" section. Use supplemental materials to share raw data, enabling post-hoc analyses by other researchers .
Data Presentation and Publication Standards
Q. How should conflicting purity data for this compound analogs be reconciled in publications?
Disclose analytical methods (e.g., HPLC conditions, column types) and reference standards (e.g., USP-grade this compound). Cross-validate results with orthogonal techniques (e.g., GC-MS for volatile impurities) .
Q. What elements are critical for a this compound study’s "Discussion" section to highlight theoretical contributions?
Link findings to broader mechanisms (e.g., voltage-gated sodium channel modulation) and clinical implications (e.g., reduced opioid use in pain management). Contrast results with prior work and propose future directions (e.g., this compound-loaded nanocarriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
